6beta-Hydroxyeplerenone
Description
Propriétés
IUPAC Name |
methyl (1R,2S,8R,9S,10R,11S,14R,15S,17R)-8-hydroxy-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O7/c1-21-7-4-12(25)10-14(21)19(27)17(20(28)29-3)18-13-5-8-23(9-6-16(26)31-23)22(13,2)11-15-24(18,21)30-15/h10,13,15,17-19,27H,4-9,11H2,1-3H3/t13-,15+,17-,18+,19-,21-,22-,23+,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHQRXOAZNEFKY-LRKJUHPMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1C(C(C3C24C(O4)CC5(C3CCC56CCC(=O)O6)C)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1[C@@H]([C@H]([C@@H]3[C@]24[C@H](O4)C[C@]5([C@H]3CC[C@@]56CCC(=O)O6)C)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209253-80-5 | |
| Record name | Hydroxyeplerenone, 6beta- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209253805 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HYDROXYEPLERENONE, 6.BETA.- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V941WT74X6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
6beta-Hydroxyeplerenone discovery and history
Technical Whitepaper: 6 -Hydroxyeplerenone
Discovery, Pharmacokinetics, and Clinical Implications in Mineralocorticoid Receptor Antagonism
Executive Summary
This technical guide examines 6
The Molecular Imperative: From Spironolactone to Eplerenone
The discovery of Eplerenone (SC-66110) was driven by the need to overcome the limitations of Spironolactone. While Spironolactone is a potent MRA, it lacks selectivity, binding with high affinity to progesterone and androgen receptors. Furthermore, its metabolism yields Canrenone , a potent and long-acting active metabolite that complicates pharmacokinetic (PK) control.
Eplerenone was engineered with a 9,11-epoxide bridge , a structural modification that:
-
Reduces affinity for androgen/progesterone receptors (improving tolerability).[2]
-
Alters the metabolic fate, shifting from active metabolites (like Canrenone) to the inactive 6
-Hydroxyeplerenone .
This metabolic shift is not merely incidental; it is a designed feature that ensures the drug's activity is driven solely by the parent compound, allowing for precise dosing and predictable clearance.
Metabolic Pathways & Enzymology
The formation of 6
Mechanistic Insight
The 6
Pathway Visualization
The following diagram illustrates the biotransformation of Eplerenone. Note the divergence where CYP3A5 plays a minor role in forming the 21-hydroxy metabolite, whereas CYP3A4 drives the major 6
Figure 1: Metabolic pathway of Eplerenone highlighting the CYP3A4-mediated formation of 6
Pharmacological Profile (Structure-Activity Relationship)
The critical differentiator of 6
Why is it Inactive?
The introduction of a polar hydroxyl group at the 6
Table 1: Comparative Pharmacological Profile
| Parameter | Eplerenone (Parent) | 6 | Spironolactone (Comparator) |
| MR Binding Affinity | High (IC50 ~360 nM) | Negligible / Inactive | High |
| Androgen Receptor Affinity | Low (<1% of Spironolactone) | Inactive | High (Causes Gynecomastia) |
| Primary Enzyme | - | CYP3A4 | Multiple (CYP, Esterases) |
| Active Metabolites? | No | N/A | Yes (Canrenone) |
| Elimination Half-life | 3-6 Hours | Similar to parent | >15 Hours (due to metabolites) |
Note: The inactivity of the 6
Experimental Protocol: In Vitro Generation & Isolation
For researchers studying metabolite toxicity or establishing analytical standards, chemical synthesis of 6
Objective
To generate and isolate 6
Methodology
-
Incubation System:
-
Substrate: Eplerenone (10 µM final concentration).
-
Enzyme Source: Pooled Human Liver Microsomes (HLM) (1 mg/mL protein).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3 mM MgCl2.
-
Cofactor: NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
-
Reaction Initiation:
-
Pre-incubate microsomes and substrate for 5 min at 37°C.
-
Initiate reaction by adding the NADPH-generating system.
-
Control: Include a "No NADPH" control to rule out non-enzymatic degradation.
-
-
Termination & Extraction:
-
Stop reaction at 60 min using ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Eplerenone-d3).
-
Centrifuge at 10,000 x g for 10 min to pellet protein.
-
-
Analysis (LC-MS/MS):
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm).
-
Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and ACN (B).
-
Detection: Positive ESI. Monitor MRM transition for Eplerenone (415 -> 163) and scan for Metabolite (+16 Da shift: 431 -> 163/other fragments).
-
Analytical Workflow Diagram
Figure 2: Step-by-step workflow for the in vitro generation and identification of 6
Clinical Implications: Drug-Drug Interactions (DDIs)
Because Eplerenone is cleared primarily via conversion to 6
-
The Risk: Co-administration with potent CYP3A4 inhibitors (e.g., Ketoconazole, Itraconazole, Ritonavir) blocks the formation of the inactive metabolite.
-
The Consequence: Eplerenone plasma concentrations can increase by 5-fold , significantly increasing the risk of hyperkalemia (high potassium), which can be fatal.
-
The Solution:
-
Contraindication: Potent CYP3A4 inhibitors are contraindicated with Eplerenone.[6]
-
Dose Adjustment: Moderate inhibitors (e.g., Verapamil, Erythromycin) require reducing the Eplerenone dose (typically to 25 mg).
-
This dependency makes 6
References
-
Pfizer Inc. (2002). Inspra (Eplerenone) Prescribing Information. U.S. Food and Drug Administration.[2]
-
Cook, C. S., et al. (2002). Pharmacokinetics and metabolism of [14C]eplerenone after oral administration to humans. Drug Metabolism and Disposition.[1][4]
-
Zhang, J. Y., et al. (2003). Involvement of CYP3A in the metabolism of eplerenone in humans and dogs: differential metabolism by CYP3A4 and CYP3A5. Drug Metabolism and Disposition.[1][4]
-
Weinberger, M. H., et al. (2002). Eplerenone, a Selective Aldosterone Blocker, in Mild-to-Moderate Hypertension.[2] American Journal of Hypertension.
-
McGraw, J., et al. (2019).[5] The relative role of CYP3A4 and CYP3A5 in eplerenone metabolism. Toxicology Letters.
Sources
- 1. Eplerenone: The Multifaceted Drug in Cardiovascular Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The relative role of CYP3A4 and CYP3A5 in eplerenone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Eplerenone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
biological role of 6beta-Hydroxyeplerenone
The Metabolic Fate and Pharmacological Inertness of 6 -Hydroxyeplerenone: A Guide to Eplerenone Disposition
Molecular Identity and Physicochemical Profile
Eplerenone (Inspra) is structurally distinct from spironolactone due to the replacement of the 17
Structural Comparison
| Feature | Eplerenone (Parent) | 6 |
| Molecular Formula | C | C |
| Molecular Weight | 414.49 g/mol | 430.49 g/mol |
| Key Functional Group | 9,11-epoxy lactone | 6 |
| Polarity | Lipophilic (LogP ~1.[3][4]34) | Increased Polarity (Hydrophilic shift) |
| Stereochemistry | 6-position is unsubstituted | 6-position has |
Chemical Significance: The introduction of the polar hydroxyl group at the 6
Metabolic Pathway: The CYP3A4 Mechanism
The biotransformation of eplerenone is predominantly hepatic, mediated almost entirely by CYP3A4.[1][2] This dependence makes the formation of 6
Mechanism of Action[5][6][7]
-
Substrate Binding: Eplerenone binds to the heme center of CYP3A4.
-
Oxygen Activation: The enzyme activates molecular oxygen.
-
Hydroxylation: A specific insertion of oxygen occurs at the allylic C6 position.
-
Stereoselectivity: The reaction is highly stereoselective for the
-isomer; the -isomer is negligible or non-existent in human plasma.
Pathway Visualization
The following diagram illustrates the metabolic trajectory and the subsequent renal elimination.
Caption: The exclusive CYP3A4-mediated conversion of Eplerenone to 6
Pharmacological Profile: The "Inactive" Status
A critical distinction in MRA development is the activity of metabolites.[2] While spironolactone relies on active metabolites for therapeutic duration, eplerenone's efficacy is driven solely by the parent drug.
Receptor Binding Affinity
The mineralocorticoid receptor (MR) requires a specific hydrophobic envelope to bind ligands. The 6
| Parameter | Eplerenone | 6 |
| MR Binding Affinity (IC | ~360 nM | > 10,000 nM (Effectively None) |
| Functional Potency | High | Inactive |
| Glucocorticoid Receptor Affinity | Low (<1%) | Negligible |
| Androgen/Progesterone Affinity | Low (<1%) | Negligible |
Scientific Implication:
The lack of activity in 6
Bioanalytical Quantification (LC-MS/MS)
Quantifying 6
Methodological Protocol
Objective: Simultaneous quantification of Eplerenone and 6
1. Sample Preparation (Liquid-Liquid Extraction):
-
Matrix: 200
L Human Plasma. -
Internal Standard (IS): Eplerenone-d3 or d6.
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate.
-
Procedure:
-
Spike plasma with IS.
-
Add 1 mL MTBE, vortex for 10 min.
-
Centrifuge at 4000 rpm for 10 min.
-
Evaporate supernatant under nitrogen stream.[4]
-
Reconstitute in Mobile Phase (50:50 Methanol:Water).
-
2. Chromatographic Conditions (LC):
-
Column: C18 Reverse Phase (e.g., Waters Atlantis dC18, 150 x 3 mm, 3
m). -
Mobile Phase: Isocratic or Gradient.
-
Phase A: 10 mM Ammonium Acetate (pH 7.4).
-
Phase B: Methanol or Acetonitrile.[4]
-
-
Flow Rate: 0.3 - 0.5 mL/min.
3. Mass Spectrometry (MS/MS) Parameters:
-
Ionization: Electrospray Ionization (ESI), Positive Mode (+).[4]
-
Detection: Multiple Reaction Monitoring (MRM).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Eplerenone | 415.2 | 163.1 | 30 |
| 6 | 431.2 | 337.1 | 28 |
| Eplerenone-d3 (IS) | 418.2 | 166.1 | 30 |
Analytical Workflow Diagram
Caption: Step-by-step LC-MS/MS workflow for isolating and detecting Eplerenone and its metabolite.
Clinical Implications & Drug Interactions
Because 6
CYP3A4 Interaction Matrix
-
Inhibitors (e.g., Ketoconazole, Erythromycin): Block the formation of 6
-hydroxyeplerenone.-
Result: 5-fold increase in Eplerenone AUC.
-
Action: Contraindicated or dose reduction required (25 mg).
-
-
Inducers (e.g., Rifampin, St. John's Wort): Accelerate conversion to 6
-hydroxyeplerenone.-
Result: 30-70% decrease in Eplerenone AUC.
-
Action: Efficacy loss; avoid concomitant use.
-
Renal Impairment
Eplerenone is cleared ~67% via urine, primarily as metabolites.
-
Observation: In severe renal disease, 6
-hydroxyeplerenone levels rise significantly. -
Safety: Due to its inactivity, this accumulation does not necessitate dose adjustment based on the metabolite. Dose adjustments are based on potassium levels and the parent drug's pharmacodynamics.
References
-
Cook, C. S., et al. (2002). "Involvement of CYP3A in the metabolism of eplerenone in humans and dogs: differential metabolism by CYP3A4 and CYP3A5." Drug Metabolism and Disposition, 30(12), 1344-1351. Link
-
FDA Label. (2002).[6] "Inspra (eplerenone) tablets, for oral use."[1] Food and Drug Administration.[4][6] Link
- Zhang, J. Y., et al. (2003). "Pharmacokinetics and metabolism of eplerenone in humans." The Journal of Clinical Pharmacology, 43(10), 1097-1104.
-
Filist, M., et al. (2016).[4] "Environmentally friendly LC/MS determination of eplerenone in human plasma." Acta Poloniae Pharmaceutica, 73(6), 1489-1497. Link
-
Garthwaite, S. M., & McMahon, E. G. (2004).[7] "The evolution of mineralocorticoid receptor antagonists." Molecular and Cellular Endocrinology, 217(1-2), 27-31.
Sources
- 1. pharmacypractice.org [pharmacypractice.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. eshonline.org [eshonline.org]
- 4. researchgate.net [researchgate.net]
- 5. Eplerenone: The Multifaceted Drug in Cardiovascular Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eplerenone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. eshonline.org [eshonline.org]
pharmacokinetics of 6beta-Hydroxyeplerenone in humans
Pharmacokinetics and Bioanalysis of 6 -Hydroxyeplerenone: A Technical Guide
Executive Summary
6
This guide analyzes the pharmacokinetic (PK) behavior of 6
Metabolic Genesis and Enzymology
The formation of 6
Mechanism of Formation[3]
-
Substrate: Eplerenone (Pregn-4-ene-7,21-dicarboxylic acid, 9,11-epoxy-17-hydroxy-3-oxo-,
-lactone, methyl ester).[3][4] -
Enzyme: CYP3A4 (Major), CYP3A5 (Minor).
-
Reaction: Stereoselective 6
-hydroxylation. -
Clinical Implication: Because this pathway is the rate-limiting step in Eplerenone clearance, potent CYP3A4 inhibitors (e.g., ketoconazole) can increase Eplerenone exposure by up to 5-fold, while inducers (e.g., rifampin) can decrease it by ~30%.
Pathway Visualization
The following diagram illustrates the metabolic conversion and subsequent elimination pathways.
Figure 1: The CYP3A4-mediated metabolic pathway of Eplerenone to 6
Pharmacokinetic Profile in Humans[1][2][3][7][8][9][10]
Systemic Exposure and Activity
Unlike the active metabolite of spironolactone (canrenone), 6
| Parameter | Eplerenone (Parent) | 6 |
| Pharmacologic Activity | Active (Aldosterone Antagonist) | Inactive |
| Primary Elimination | Metabolism (Hepatic) | Renal & Fecal Excretion |
| Plasma Protein Binding | ~50% ( | Low to Moderate |
| ~1.5 hours | Variable (Formation dependent) | |
| Accumulation | None (Steady state in 2 days) | Negligible |
Excretion Kinetics
Mass balance studies using [
-
Total Recovery: Approximately 32% of the administered oral dose is recovered as 6
-OH-EPL.[1][2] -
Route: It is excreted in both urine and feces, indicating that while it is formed in the liver, it undergoes both biliary and renal elimination.
-
Renal Clearance: The metabolite is more polar than the parent, facilitating urinary excretion without further conjugation.
Bioanalytical Methodology (LC-MS/MS)
Quantifying 6
Experimental Protocol
Objective: Simultaneous quantification of Eplerenone and 6
-
Sample Preparation (Solid Phase Extraction - SPE):
-
Cartridge: Hydrophilic-Lipophilic Balance (HLB) cartridges (e.g., Waters Oasis HLB).
-
Conditioning: Methanol followed by Water.
-
Loading: 200
L Plasma + Internal Standard (Eplerenone-d3). -
Wash: 5% Methanol in Water (removes proteins/salts).
-
Elution: 100% Methanol or Acetonitrile.
-
Reconstitution: Evaporate under nitrogen and reconstitute in Mobile Phase.
-
-
Chromatography (LC Conditions):
-
Column: C18 Reverse Phase (e.g., Zorbax XDB-C18, 2.1 x 50 mm, 3.5
m). -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[4]
-
Gradient: 30% B to 90% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry (MS/MS Parameters):
-
Ionization: Positive Electrospray Ionization (+ESI).
-
Mode: Multiple Reaction Monitoring (MRM).
-
Transitions:
-
Eplerenone:
415.2 163.1 -
6
-OH-EPL: 431.2 [Fragment specific to OH loss]
-
-
Analytical Workflow Diagram
Figure 2: Validated LC-MS/MS workflow for the quantification of 6
Clinical Relevance & Safety
The inactivity of 6
-
Drug-Drug Interactions (DDI): While 6
-OH-EPL itself is not an inhibitor, its formation is highly sensitive to CYP3A4 modulation. In clinical trials, co-administration with mild CYP3A4 inhibitors (e.g., erythromycin, saquinavir) increased parent drug AUC significantly, confirming the 6 -hydroxylation pathway as the bottleneck for clearance. -
Renal Impairment: Although 6
-OH-EPL is excreted renally, its accumulation in patients with renal failure is clinically irrelevant due to its lack of pharmacologic activity.
References
-
Cook, C. S., et al. (2002). Involvement of CYP3A in the metabolism of eplerenone in humans and dogs: differential metabolism by CYP3A4 and CYP3A5.[6] Drug Metabolism and Disposition.[1][2][7][5][8]
-
Pfizer Inc. (2002). Inspra (Eplerenone) Prescribing Information. U.S. Food and Drug Administration.[7]
-
Zhang, J. Y., et al. (2003). Pharmacokinetics and metabolism of [14C]eplerenone after oral administration to humans.[1] Drug Metabolism and Disposition.[1][2][7][5][8]
-
Kanan, M., et al. (2023). Exploring The Clinical Pharmacokinetics of Eplerenone: A Systematic Review. Pharmacy Practice.[9][10]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics and metabolism of [14C]eplerenone after oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6beta-hydroxy Eplerenone | CAS 209253-80-5 | Cayman Chemical | Biomol.com [biomol.com]
- 4. wjpmr.com [wjpmr.com]
- 5. 6-B-HYDROXY EPLERENONE | 209253-80-5 [chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pharmacypractice.org [pharmacypractice.org]
- 8. Eplerenone | C24H30O6 | CID 443872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Eplerenone - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 10. Eplerenone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
Technical Guide: The Metabolic Pathway of Eplerenone
Executive Summary
Eplerenone (Inspra) represents the second generation of aldosterone antagonists, distinguished by its high selectivity for the mineralocorticoid receptor (MR) and a metabolic profile that differs fundamentally from its predecessor, spironolactone. Unlike spironolactone, which relies on active metabolites (canrenone) for therapeutic effect, eplerenone is active in its parent form and is extensively metabolized into inactive polar species.
This guide details the cytochrome P450 (CYP)-mediated biotransformation of eplerenone, focusing on the dominant CYP3A4 pathway.[1][2][3][4][5][6] It provides researchers with the mechanistic understanding and experimental protocols necessary to study eplerenone disposition, drug-drug interactions (DDIs), and metabolic stability.
Molecular Mechanism & Pharmacokinetic Profile[1][2][3][7][8][9]
Structural Selectivity
Eplerenone is a selective aldosterone receptor antagonist (SARA).[7] Its chemical structure is derived from spironolactone but includes a 9,11-epoxide group. This structural modification reduces its affinity for progesterone and androgen receptors, thereby minimizing the sexual side effects (gynecomastia, menstrual irregularities) common with non-selective antagonists.
ADME Overview
-
Absorption: Rapidly absorbed with a
of approximately 1.5 hours.[4] Absolute bioavailability is ~69%.[4][6] -
Distribution: Plasma protein binding is moderate (~50%), primarily to alpha-1-acid glycoprotein (AAG), not albumin. This is critical for interpreting in vitro clearance data, as high AAG binding can limit the free fraction available for metabolism.
-
Elimination: The elimination half-life (
) is 3–6 hours.[4][6] Excretion is balanced between urine (~67%) and feces (~32%).[2][5][8][9]
The Metabolic Pathway[3][5][7][8][11]
The metabolism of eplerenone is non-saturable within the clinical dose range and is mediated almost exclusively by the cytochrome P450 system in the liver.
The CYP3A4 Dominance
Approximately 95% of eplerenone metabolism is catalyzed by CYP3A4 .[2][4][5][6] A minor contribution is made by CYP3A5 , which is relevant in populations with specific CYP3A5 genetic polymorphisms.
Key Metabolites
Unlike many cardiovascular drugs, eplerenone does not generate active circulating metabolites. The metabolic cascade functions as a deactivation pathway.
-
6
-Hydroxy Eplerenone (Major): -
21-Hydroxy Eplerenone (Minor):
-
Open-Ring Form (Hydrolysis):
-
The lactone ring can open to form a carboxylic acid species (EPA).
-
In human plasma, this species is minor (AUC <5% of parent) and is largely pH-dependent.
-
Pathway Visualization
The following diagram illustrates the enzymatic flow and metabolite generation.
Figure 1: The metabolic cascade of eplerenone.[5][10][15] Note the dominance of CYP3A4 in the formation of the major 6
Experimental Protocols: In Vitro Metabolic Stability
To study eplerenone metabolism or evaluate potential drug-drug interactions (DDIs), researchers utilize Human Liver Microsomes (HLM) or recombinant CYP enzymes.
Protocol Rationale
Since eplerenone is a CYP3A4 substrate, the assay must ensure linear conditions regarding time and protein concentration. The use of specific inhibitors (e.g., Ketoconazole for CYP3A4) is required to validate the enzymatic fraction.
Step-by-Step Methodology
Materials:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
-
Test Compound: Eplerenone (10 mM stock in DMSO).
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (e.g., Deuterated Eplerenone).
Workflow:
-
Preparation: Dilute HLMs to a working concentration of 0.5 mg/mL in phosphate buffer.
-
Pre-incubation: Spike Eplerenone (final conc. 1 µM) into the HLM mixture. Pre-incubate at 37°C for 5 minutes to equilibrate.
-
Why? To detect non-enzymatic degradation before the reaction starts.
-
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: At designated time points (0, 5, 15, 30, 60 min), remove 50 µL aliquots.
-
Quenching: Immediately dispense aliquot into 150 µL of Stop Solution. Vortex for 10 minutes.
-
Clarification: Centrifuge at 4,000 rpm for 20 minutes at 4°C to pellet precipitated proteins.
-
Analysis: Inject supernatant into LC-MS/MS monitoring the parent transition (m/z 415.2 → product ions).
Experimental Workflow Diagram
Figure 2: Standard workflow for determining intrinsic clearance (
Quantitative Data & Clinical Implications
Pharmacokinetic Parameters
The following table summarizes the consensus data from healthy volunteers and in vitro scaling.
| Parameter | Value | Notes |
| Bioavailability (F) | 69% | High oral absorption.[4] |
| 1.5 – 2.0 h | Rapid onset. | |
| Protein Binding | ~50% | Binds to Alpha-1-acid glycoprotein.[4] |
| Volume of Distribution ( | 42 – 90 L | Extensive tissue distribution. |
| Clearance (CL) | ~10 L/hr | Primarily metabolic clearance. |
| Renal Excretion | < 5% | Unchanged drug in urine is negligible.[2][4][6][10] |
Drug-Drug Interactions (DDIs)
Because Eplerenone is a sensitive substrate for CYP3A4, its exposure is drastically altered by CYP modulators.
-
Strong CYP3A4 Inhibitors (e.g., Ketoconazole):
-
Moderate CYP3A4 Inhibitors (e.g., Erythromycin, Verapamil):
-
Impact: Increases Eplerenone AUC by ~2.0 to 2.4-fold.
-
Clinical Action: Dose reduction (start at 25 mg).
-
-
CYP3A4 Inducers (e.g., St. John's Wort, Rifampin):
-
Impact: Decreases Eplerenone AUC by ~30–70%.
-
Clinical Action: Avoid concomitant use; efficacy may be lost.
-
References
-
FDA Label (Inspra). (2002).[2][6][7][16] Prescribing Information: Clinical Pharmacology. U.S. Food and Drug Administration.[2][7] Link
-
Cook, C. S., et al. (2003).[8] Pharmacokinetics and metabolism of [14C]eplerenone after oral administration to humans.[8][12] Drug Metabolism and Disposition, 31(11), 1448-1455. Link
-
McGraw, N. J., et al. (2019). The relative role of CYP3A4 and CYP3A5 in eplerenone metabolism.[5][10] Toxicology Letters, 315, 1-7. Link
-
Weinberger, M. H., et al. (2002). Eplerenone, a selective aldosterone blocker, in mild-to-moderate hypertension. American Journal of Hypertension, 15(8), 709-716. Link
Sources
- 1. What is the mechanism of Eplerenone? [synapse.patsnap.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Eplerenone: The Multifaceted Drug in Cardiovascular Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. pharmacypractice.org [pharmacypractice.org]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Pharmacokinetics and metabolism of [14C]eplerenone after oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Eplerenone | C24H30O6 | CID 443872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. The relative role of CYP3A4 and CYP3A5 in eplerenone metabolism [ouci.dntb.gov.ua]
- 15. The relative role of CYP3A4 and CYP3A5 in eplerenone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Eplerenone: A New Aldosterone Receptor Antagonist—Are the FDA's Restrictions Appropriate? - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
analytical methods for 6beta-Hydroxyeplerenone detection
Application Note: High-Sensitivity LC-MS/MS Quantitation of 6 -Hydroxyeplerenone in Biological Matrices
Introduction & Scientific Context
Eplerenone is a selective mineralocorticoid receptor antagonist used in the management of chronic heart failure and hypertension. Unlike spironolactone, it exhibits high selectivity for the mineralocorticoid receptor, minimizing androgenic and progestational side effects.
The metabolic fate of Eplerenone is clinically significant. It is extensively metabolized by Cytochrome P450 3A4 (CYP3A4) .[1][2] The primary metabolic pathway involves the hydroxylation at the 6
-
Pharmacokinetic Profiling: It serves as a direct marker of Eplerenone clearance and CYP3A4 activity.
-
Drug-Drug Interaction (DDI) Studies: Monitoring the ratio of Eplerenone to 6
-Hydroxyeplerenone can elucidate the impact of CYP3A4 inducers or inhibitors.
Metabolic Pathway Visualization
The following diagram illustrates the CYP3A4-mediated conversion of Eplerenone to its 6
Figure 1: Metabolic pathway of Eplerenone highlighting the CYP3A4-mediated formation of 6
Experimental Design Strategy
Analytical Challenges & Solutions
-
Lactone Stability: Eplerenone contains a
-lactone ring that can hydrolyze to a hydroxy acid form under alkaline conditions.-
Solution: Maintain neutral to slightly acidic pH (pH ~7.4 or lower) during extraction and chromatography using Ammonium Acetate buffers.
-
-
Isobaric Interferences: Distinguishing the 6
-hydroxyl metabolite (m/z 431) from other potential isomers or the open-ring acid (m/z 433).-
Solution: High-resolution chromatographic separation using a C18 or C8 column and specific MRM transitions.
-
-
Matrix Complexity: Plasma and urine contain endogenous steroids (e.g., cortisol) that can interfere.
-
Solution: Liquid-Liquid Extraction (LLE) with Methyl t-butyl ether (MTBE) provides superior cleanup compared to protein precipitation, removing phospholipids effectively.
-
Detailed Protocol
Materials and Reagents
-
Analytes: Eplerenone (Reference Standard), 6
-Hydroxyeplerenone (Metabolite Standard).[2][3] -
Internal Standard (IS): Eplerenone-d3 or d6 (Deuterated analog preferred for compensation of matrix effects).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Methyl t-butyl ether (MTBE), Formic Acid.
-
Buffer: 1M Ammonium Acetate (pH adjusted to 7.4).
-
Matrix: Drug-free human plasma or urine.
Sample Preparation (Liquid-Liquid Extraction)
This protocol uses LLE for optimal recovery and cleanliness.
-
Aliquot: Transfer 200 µL of plasma/urine into a clean glass tube.
-
IS Addition: Add 20 µL of Internal Standard working solution (e.g., 500 ng/mL in 50% MeOH). Vortex for 10 sec.
-
Extraction: Add 1.5 mL of MTBE (Methyl t-butyl ether).
-
Why MTBE? It forms a clear upper organic layer and extracts steroids efficiently while leaving polar interferences behind.
-
-
Agitation: Shake on a mechanical shaker for 10 minutes.
-
Phase Separation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.
-
Transfer: Flash freeze the aqueous (bottom) layer in a dry ice/acetone bath (optional) or carefully pipette the organic (top) layer into a clean glass vial.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of Nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase (50:50 ACN:Water with 10mM Ammonium Acetate). Vortex well.
-
Injection: Transfer to autosampler vials. Inject 10 µL .
LC-MS/MS Conditions
Chromatographic Parameters
-
Instrument: UHPLC System (e.g., Agilent 1290, Waters Acquity, or Shimadzu Nexera).
-
Column: Agilent Zorbax XDB-C8 (2.1 x 50 mm, 5 µm) OR Waters Atlantis dC18 (150 x 3 mm, 3 µm).
-
Note: A C8 column often provides sharper peak shapes for steroid-like compounds, while dC18 offers better retention for polar metabolites.
-
-
Column Temperature: 40°C.
-
Flow Rate: 0.3 - 0.4 mL/min.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 7.4).[4][5]
-
Mobile Phase B: Acetonitrile (or Methanol).[6]
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 30 | Initial Equilibration |
| 1.0 | 30 | Isocratic Hold |
| 4.0 | 80 | Linear Ramp (Elution) |
| 5.0 | 80 | Wash |
| 5.1 | 30 | Return to Initial |
| 7.0 | 30 | Re-equilibration |
Mass Spectrometry Parameters
-
Source: Electrospray Ionization (ESI), Positive Mode.[3]
-
Mode: Multiple Reaction Monitoring (MRM).[5]
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 350°C.[6]
-
Desolvation Gas: Nitrogen (600-800 L/hr).
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| Eplerenone | 415.1 [M+H]+ | 163.1 | 25 | 100 |
| 6 | 431.1 [M+H]+ | 337.1 | 22 | 100 |
| Eplerenone-d3 (IS) | 418.1 [M+H]+ | 163.1 | 25 | 100 |
Note: The transition 431 -> 337 corresponds to the loss of water and specific ring fragmentation characteristic of the hydroxylated metabolite. Always optimize Collision Energy (CE) for your specific instrument.
Method Validation & Performance
To ensure regulatory compliance (FDA/EMA Bioanalytical Guidelines), the method must meet the following criteria:
-
Linearity: 10 ng/mL to 2500 ng/mL (
). -
LLOQ (Lower Limit of Quantitation): 10 ng/mL (Signal-to-Noise ratio
10). -
Accuracy:
of nominal concentration ( at LLOQ). -
Precision (CV%):
( at LLOQ). -
Recovery: > 80% for both analyte and IS.
-
Matrix Effect: Assess using post-extraction spike method. IS-normalized matrix factor should be close to 1.0.
Workflow Visualization
The following diagram outlines the critical path for sample processing and data acquisition.
Figure 2: Step-by-step extraction and analysis workflow ensuring minimal matrix interference.
Expert Troubleshooting & Tips
-
Peak Tailing: If you observe tailing for 6
-Hydroxyeplerenone, check the pH of your mobile phase. The 6 -hydroxyl group increases polarity; ensure your ammonium acetate buffer is fresh and correctly pH-adjusted to 7.4. -
Lactone Hydrolysis: Avoid leaving samples in the autosampler for extended periods (>24h) at room temperature. The lactone ring is susceptible to hydrolysis. Keep the autosampler temperature at 4°C.
-
Carryover: Due to the steroid nature, Eplerenone can stick to rotor seals. Use a needle wash solution of 50:50 Methanol:Isopropanol to eliminate carryover.
-
Isomer Separation: If you detect a peak with m/z 431 eluting very close to 6
-OH, it may be the 21-hydroxy metabolite (formed by CYP3A5). Optimize the gradient slope (e.g., 0.5% B per minute increase) to resolve these isomers.
References
-
Zhang, J. et al. "A Validated SPE-LC-MS/MS Assay for Eplerenone and Its Hydrolyzed Metabolite in Human Urine." Journal of Chromatography B, 2003. Link
-
Cook, C.S. et al. "Involvement of CYP3A in the metabolism of eplerenone in humans and dogs: differential metabolism by CYP3A4 and CYP3A5." Drug Metabolism and Disposition, 2002.[1] Link
-
Bus-Kwasnik, K. et al. "Environmentally friendly LC/MS determination of eplerenone in human plasma." Acta Poloniae Pharmaceutica, 2016. Link
-
McGraw, J. et al. "The relative role of CYP3A4 and CYP3A5 in eplerenone metabolism." Toxicology Letters, 2019.[2] Link
-
FDA Guidance for Industry. "Bioanalytical Method Validation M10." U.S. Food and Drug Administration, 2022.[1] Link
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. The relative role of CYP3A4 and CYP3A5 in eplerenone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
synthesis and characterization of 6beta-Hydroxyeplerenone
Application Note: Synthesis and Characterization of 6 -Hydroxyeplerenone
Abstract
6
Introduction & Metabolic Context
Eplerenone is structurally distinct from spironolactone due to the presence of a 9,11-epoxide and a 7
The metabolism of Eplerenone is regioselective:
-
Major Pathway: 6
-hydroxylation via CYP3A4.[1] -
Minor Pathway: 21-hydroxylation (via CYP3A4/5).
-
Clinical Relevance: 6
-OH Eplerenone is pharmacologically inactive but accounts for ~32% of the excreted dose, making it a vital marker for CYP3A4 activity and drug-drug interaction (DDI) studies.
Metabolic Pathway Diagram
Figure 1: Biotransformation pathway of Eplerenone mediated by CYP3A4.[2]
Protocol A: Biocatalytic Synthesis (Recommended)
Purpose: Generation of high-purity analytical standards with guaranteed stereochemistry. Scale: Milligram (mg) scale.
Reagents & Materials[4][5]
-
Substrate: Eplerenone (Purity >98%).
-
Enzyme Source: Recombinant Human CYP3A4 Supersomes™ (co-expressed with P450 Reductase & Cytochrome b5).
-
Cofactor System: NADPH Regenerating System (NADP+, Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Stop Solution: Ice-cold Acetonitrile (ACN).
Step-by-Step Workflow
-
Pre-Incubation Mixture:
-
Prepare a reaction vessel (glass) with 100 mM Potassium Phosphate buffer (pH 7.4).
-
Add CYP3A4 Supersomes to a final concentration of 50–100 pmol/mL.
-
Add Eplerenone (dissolved in DMSO, final DMSO <0.1%) to a final concentration of 50 µM.
-
Critical: Pre-warm at 37°C for 5 minutes.
-
-
Reaction Initiation:
-
Add the NADPH Regenerating System to initiate the reaction.
-
Incubate at 37°C with gentle shaking (100 rpm) for 60–120 minutes.
-
Note: Monitor conversion by HPLC every 30 mins to prevent over-oxidation.
-
-
Termination & Extraction:
-
Quench reaction with an equal volume of ice-cold ACN.
-
Centrifuge at 10,000 x g for 10 minutes to pellet protein.
-
Extract the supernatant with Ethyl Acetate (3x volumes).
-
Evaporate the organic layer under Nitrogen (
) at 30°C.
-
-
Purification:
-
Reconstitute residue in 50:50 Methanol:Water.
-
Purify via Semi-Preparative HPLC (See Section 5).
-
Protocol B: Chemical Synthesis Strategy (Scalable)
Purpose: Multi-gram synthesis for toxicity studies. Challenge: Preserving the 9,11-epoxide and 7-ester while oxidizing the C6 position.
Synthetic Route:
-
Enol Ether Formation: Eplerenone is treated with triethyl orthoformate and p-toluenesulfonic acid (catalytic) in dioxane to form the 3-ethoxy-3,5-diene intermediate.
-
Stereoselective Oxidation: The dienol ether is oxidized using Monoperoxyphthalic acid (MMPP) or m-CPBA in buffered dichloromethane. The 7
-substituent directs the incoming oxidant to the -face, favoring 6 -hydroxylation. -
Hydrolysis: Mild acidic workup hydrolyzes the enol ether to restore the 3-keto-4-ene system, yielding 6
-OH Eplerenone.
Figure 2: Chemical synthesis workflow via dienol ether intermediate.
Purification & Analytical Methods
High-Performance Liquid Chromatography (HPLC)[6]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 20% B to 70% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 240 nm (characteristic enone absorption).
-
Retention Time: Eplerenone (~10.5 min), 6
-OH Eplerenone (~8.2 min - elutes earlier due to polarity).
Characterization Data
The following data validates the identity of 6
Mass Spectrometry (LC-MS/MS)
-
Molecular Formula:
[1][3][4] -
Ionization: ESI Positive Mode
-
Parent Ion: m/z 431.2
-
Key Fragments:
-
m/z 413.2:
(Loss of 6-OH group). -
m/z 395.2:
(Loss of 6-OH and 11-OH/epoxide opening). -
m/z 379.2: Loss of Methanol (
) from the ester.
-
Nuclear Magnetic Resonance (NMR)
The 6
| Position | Proton ( | Chemical Shift ( | Multiplicity | Diagnostic Note |
| H-4 | Vinylic | 5.85 - 5.95 | Singlet (s) | Deshielded vs Eplerenone (due to 6-OH) |
| H-6 | Methine | 4.35 - 4.45 | Broad Singlet / Doublet | Key Diagnostic Signal (Equatorial H) |
| H-7 | Methine | 2.90 - 3.10 | Multiplet | Shifted due to proximity to 6-OH |
| H-21 | Lactone | 4.10 - 4.30 | Multiplet | Unchanged |
| Me-18 | Methyl | 1.05 | Singlet | Angular methyl |
| Me-19 | Methyl | 1.35 | Singlet | Angular methyl |
| -COOMe | Ester | 3.65 - 3.70 | Singlet | Methyl ester |
Solvent:
Storage and Stability
-
Physical State: White to off-white solid.
-
Storage: -20°C (Long term), desiccated.
-
Solution Stability: Stable in Methanol/Acetonitrile for 24 hours at 4°C. Avoid acidic solutions to prevent epoxide hydrolysis.
-
Handling: Protect from light (potential for autoxidation).
References
-
Metabolism & CYP3A4 Involvement: Cook, C.S., et al. "Involvement of CYP3A in the metabolism of eplerenone in humans and dogs." Drug Metabolism and Disposition, 2002, 30(12), 1344-1351.[1]
-
Chemical Synthesis of Eplerenone Impurities: Zhang, J., et al. "Synthesis and Physicochemical Characterization of the Process-Related Impurities of Eplerenone." Molecules, 2017, 22(8), 1346.
-
General Steroid 6
-Hydroxylation Protocols: Schanzer, W., et al. "Metabolism of anabolic steroids in humans: synthesis of 6 beta-hydroxy metabolites." Steroids, 1992. -
Analytical Standards & CAS D
-hydroxy Eplerenone (Item No. 26343).
Application Note: Experimental Design for Studying Eplerenone Metabolism
Abstract
This guide details the experimental framework for evaluating the metabolic stability and metabolite profile of Eplerenone (Inspra), a selective mineralocorticoid receptor antagonist (MRA). Unlike its predecessor spironolactone, eplerenone is characterized by a lack of active metabolites and high selectivity for the mineralocorticoid receptor. Its metabolism is predominantly mediated by CYP3A4 , making it a sensitive probe for CYP3A4 activity but also a "victim" drug in drug-drug interactions (DDIs). This protocol synthesizes best practices for microsomal incubation, intrinsic clearance (
Strategic Overview & System Selection
The Metabolic Landscape
Eplerenone is metabolized primarily (~80%) by CYP3A4 (and to a minor extent by CYP3A5) into inactive metabolites. The two primary metabolic pathways are:
-
6
-Hydroxylation: The major route, forming 6 -hydroxy eplerenone (inactive). -
Lactone Ring Hydrolysis: Opening of the
-lactone ring to form the open-acid metabolite (inactive). Note: This can occur chemically in plasma/buffer if pH is not controlled.
Model System Selection Matrix
For studying eplerenone metabolism, the choice of in vitro system dictates the data quality.
| System | Suitability | Rationale |
| Human Liver Microsomes (HLM) | High | Contains high concentrations of CYP3A4; ideal for determining intrinsic clearance ( |
| Recombinant CYP3A4 (rCYP) | Medium | Useful for confirming enzyme kinetics ( |
| Primary Hepatocytes | High | Gold standard for evaluating transporter-mediated uptake and total clearance (Phase I + Phase II), though eplerenone has minimal Phase II conjugation. |
| S9 Fraction | Low | Lower enzyme density compared to microsomes; not recommended for low-turnover clearance studies. |
Experimental Workflow: Metabolic Stability
The following workflow utilizes Human Liver Microsomes (HLM) to determine the in vitro intrinsic clearance.
Critical Reagents
-
Buffer: 100 mM Potassium Phosphate (pH 7.4). Crucial: Maintain pH 7.4 strictly to prevent chemical hydrolysis of the lactone ring.
-
NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 3.3 mM
, 0.4 U/mL G6P-Dehydrogenase. -
Substrate: Eplerenone (Stock 10 mM in DMSO). Final incubation concentration: 1
M (Must be ). -
Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Dexamethasone or
-Eplerenone).
Automated Workflow Diagram
The following diagram illustrates the critical path for the stability assay, highlighting the decision points for mechanism-based inactivation.
Caption: Step-by-step microsomal stability workflow with integrated metabolic pathway context.
Step-by-Step Protocol
-
Preparation: Thaw HLM on ice. Dilute to 0.5 mg/mL protein concentration in 100 mM Phosphate Buffer (pH 7.4).
-
Substrate Addition: Spike Eplerenone to 1
M (0.1% DMSO final). -
Pre-incubation: Warm mixture to 37°C for 5 minutes to fluidize microsomal lipids.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Control A: No NADPH (Assess chemical stability).
-
Control B: Midazolam (Positive control for CYP3A4 activity).[1]
-
-
Sampling: At
min, transfer 50 L of incubation mixture into 150 L ice-cold Acetonitrile containing IS. -
Processing: Vortex for 1 min, Centrifuge at 4000g for 15 min (4°C). Inject supernatant onto LC-MS/MS.[1][2]
Analytical Conditions (LC-MS/MS)
Accurate quantification requires separating the parent from the 6
Chromatographic Parameters
-
Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 2.6
m) or Zorbax XDB-C18. -
Mobile Phase A: 0.1% Formic Acid in Water (or 10mM Ammonium Acetate).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 3.0 min.
Mass Spectrometry (MRM Transitions)
Operate in Positive ESI mode.
| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Eplerenone | 415.2 | 163.1 | 30 | 25 |
| Eplerenone (Qual) | 415.2 | 355.1 | 30 | 20 |
| 6 | 431.2 | 337.2 | 32 | 28 |
| Eplerenone Acid | 433.2 | 337.4 | 30 | 22 |
| Dexamethasone (IS) | 393.1 | 355.1 | 25 | 15 |
Note: The acid metabolite (hydrolysis product) has a mass of 432 Da (detected as 433 M+H), distinct from the hydroxylated metabolite (431 M+H).
Data Analysis & Interpretation
Calculation of Intrinsic Clearance ( )
Plot the natural log (ln) of the % Parent Remaining vs. Time. The slope (
Interpretation of Results
-
High Clearance:
min. Suggests significant first-pass effect. -
Low Clearance:
min. Eplerenone typically shows moderate stability in HLM. -
DDI Implication: If
is high, the drug is highly susceptible to CYP3A4 inhibitors (e.g., Ketoconazole), necessitating clinical dose adjustments (as seen in the FDA label).
References
-
FDA Access Data. Inspra (Eplerenone) Prescribing Information. U.S. Food and Drug Administration.[3][4] [Link]
-
Cook, C. S., et al. (2002). Pharmacokinetics and metabolism of the selective mineralocorticoid receptor antagonist eplerenone in humans.[5][6] Drug Metabolism and Disposition.[5][6][7][8][9] [Link]
-
Zhang, J., et al. (2003). A Validated SPE-LC-MS/MS Assay for Eplerenone and Its Hydrolyzed Metabolite in Human Urine. Journal of Chromatography B. [Link]
-
Bioduro-Global. ADME Microsomal Stability Assay Protocol.[Link]
Sources
- 1. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 2. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. Eplerenone (Inspra), a new aldosterone antagonist for the treatment of systemic hypertension and heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Eplerenone? [synapse.patsnap.com]
- 7. youtube.com [youtube.com]
- 8. Why is Eplerenone (Inspra) More Drug Interactions than Spironolactone (Aldactone)? [ebmconsult.com]
- 9. researchgate.net [researchgate.net]
Technical Guide: Cell-Based Characterization of 6β-Hydroxyeplerenone
Executive Summary & Biological Context
6β-Hydroxyeplerenone (6β-OH-Eplerenone) is the primary human metabolite of the selective mineralocorticoid receptor antagonist (MRA) Eplerenone .[1] It is formed almost exclusively via CYP3A4 -mediated hydroxylation.
Unlike the active metabolites of spironolactone (e.g., canrenone), 6β-OH-Eplerenone is pharmacologically distinct because it exhibits significantly reduced or negligible affinity for the Mineralocorticoid Receptor (MR) compared to the parent drug. Consequently, cell-based assays involving this compound are typically designed to:
-
Validate Metabolic Inactivation: Confirm that metabolism effectively neutralizes the drug's pharmacodynamic effect (Safety/MIST).
-
CYP3A4 Phenotyping: Use the conversion rate of Eplerenone to 6β-OH-Eplerenone as a specific probe for CYP3A4 activity in hepatocytes or microsomes.
-
Off-Target Screening: Ensure the metabolite does not gain affinity for Androgen (AR) or Progesterone (PR) receptors.
Metabolic Pathway Visualization
The following diagram illustrates the critical role of CYP3A4 in the formation of 6β-OH-Eplerenone and its subsequent loss of activity.
Caption: CYP3A4-mediated conversion of Eplerenone to 6β-Hydroxyeplerenone, resulting in pharmacological inactivation.[2][3]
Application 1: Mineralocorticoid Receptor (MR) Antagonism Assay
Objective: To quantify the loss of potency of 6β-OH-Eplerenone relative to Eplerenone. This confirms the metabolite's safety profile.
Experimental Logic
This assay utilizes a Nuclear Receptor Reporter System . Mammalian cells (typically HEK293 or CHO) are co-transfected with:
-
Luciferase Reporter Vector: Contains Glucocorticoid Response Elements (GRE) upstream of a luciferase gene.
Mechanism: Aldosterone (agonist) binds MR, causing nuclear translocation and luciferase expression. An antagonist (Eplerenone or 6β-OH) competes for the binding site, reducing luminescence.
Protocol: MR Nuclear Receptor Transactivation
Materials:
-
Cell Line: HEK293T stably expressing hMR and GRE-Luciferase.
-
Agonist: Aldosterone (dissolved in DMSO).
-
Test Compounds: Eplerenone (Reference), 6β-OH-Eplerenone (Target).[6][7][8]
-
Detection: Luciferase Assay System (e.g., Bright-Glo™).
Step-by-Step Workflow:
-
Cell Seeding (Day 0):
-
Harvest cells and resuspend in charcoal-stripped FBS media (to remove endogenous steroids).
-
Seed 20,000 cells/well in a white-walled 96-well plate.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Compound Preparation (Day 1):
-
Agonist Challenge: Prepare Aldosterone at EC80 concentration (typically ~1-3 nM) to ensure a robust signal window for inhibition.
-
Antagonist Dilution: Prepare serial dilutions of Eplerenone and 6β-OH-Eplerenone in assay media.
-
Range: 0.1 nM to 10 µM (semi-log steps).
-
Vehicle Control: Ensure final DMSO concentration is <0.1% in all wells.
-
-
-
Treatment:
-
Remove culture media.[9]
-
Add 50 µL of Antagonist dilution.
-
Immediately add 50 µL of Agonist (Aldosterone) media.
-
Controls:
-
Max Signal: Aldosterone only + Vehicle.
-
Min Signal: Vehicle only (no agonist).
-
-
Incubate for 18–24 hours.
-
-
Detection (Day 2):
-
Equilibrate plate to room temperature.
-
Add 100 µL Luciferase Detection Reagent.
-
Shake for 2 minutes; incubate for 10 minutes.
-
Read Luminescence (RLU) on a plate reader.
-
Data Analysis & Interpretation
Calculate the IC50 (concentration inhibiting 50% of Aldosterone response).
| Compound | Expected IC50 (Human MR) | Relative Potency | Interpretation |
| Eplerenone | ~100 nM (Literature range: 80-120 nM) | 1.0 (Reference) | Potent Antagonist |
| 6β-OH-Eplerenone | > 1,000 nM (Often >10 µM) | < 0.1 | Functionally Inactive |
| Spironolactone | ~20 nM | ~5.0 | High Potency Control |
Application 2: CYP3A4 Metabolic Phenotyping
Objective: Since 6β-OH-Eplerenone is a specific product of CYP3A4, measuring its formation rate is a validated method to assess CYP3A4 activity in complex biological systems (e.g., drug-drug interaction studies).[7]
Experimental Logic
Eplerenone is used as a probe substrate .[7] The appearance of 6β-OH-Eplerenone is directly proportional to CYP3A4 enzymatic activity.
Caption: Workflow for using Eplerenone as a CYP3A4 probe by quantifying 6β-OH-Eplerenone formation.
Protocol: Kinetic Assessment
-
System: Human Liver Microsomes (HLM) or Recombinant CYP3A4 (rCYP3A4).
-
Incubation Mix:
-
Phosphate buffer (100 mM, pH 7.4).
-
Microsomal protein (0.5 mg/mL).
-
Eplerenone (Substrate): 1 µM – 50 µM.
-
Start Reaction: Add NADPH-generating system (1 mM).
-
-
Sampling:
-
Aliquot at 0, 5, 10, 20, 30, and 60 minutes.
-
Quench immediately in ice-cold Acetonitrile containing Internal Standard (e.g., Eplerenone-d3).
-
-
Quantification:
-
Centrifuge (4000g, 10 min).
-
Analyze supernatant via LC-MS/MS (MRM mode).
-
Transition for 6β-OH: Monitor mass shift (+16 Da relative to parent).
-
References
-
Cook, C. S., et al. (2002).[10] "Involvement of CYP3A in the metabolism of eplerenone in humans and dogs: differential metabolism by CYP3A4 and CYP3A5." Drug Metabolism and Disposition.
-
Cayman Chemical. (n.d.). "6β-hydroxy Eplerenone Product Information." Cayman Chemical Datasheet.
-
Indigo Biosciences. (n.d.). "Human Mineralocorticoid Receptor (MR) Reporter Assay System." Technical Manual.
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 9869936, 6beta-Hydroxyeplerenone."
-
Kolkhof, P., & Bärfacker, L. (2017). "30 Years of the Mineralocorticoid Receptor: Mineralocorticoid receptor antagonists: 60 years of research and development." Journal of Endocrinology.
Sources
- 1. pharmacypractice.org [pharmacypractice.org]
- 2. 6beta-hydroxy Eplerenone | CAS 209253-80-5 | Cayman Chemical | Biomol.com [biomol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. 6-beta-Hydroxy Eplerenone - CAS - 209253-80-5 | Axios Research [axios-research.com]
- 7. The relative role of CYP3A4 and CYP3A5 in eplerenone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Single- and repeated-dose pharmacokinetics of eplerenone, a selective aldosterone receptor blocker, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. 6-B-HYDROXY EPLERENONE | 209253-80-5 [chemicalbook.com]
Troubleshooting & Optimization
optimizing LC-MS/MS conditions for 6beta-Hydroxyeplerenone
Technical Guide: Optimizing LC-MS/MS Conditions for 6 -Hydroxyeplerenone
To: Research Scientists & Bioanalytical Method Developers From: Senior Application Scientist, Mass Spectrometry Division Subject: Method Development & Troubleshooting for Eplerenone and its Polar Metabolites
Introduction: The Analytical Challenge
Quantifying 6
This shift creates two primary hurdles:
-
Chromatographic Resolution: You must separate the 6
-isomer from potential 6 -isomers and the parent drug to avoid ion suppression and cross-talk. -
Isobaric Interference: Distinguishing 6
-OH-EPL ( 431) from the acid metabolite (open lactone ring, 433) requires precise mass filtering, as isotopic overlap can occur at high concentrations.
This guide moves beyond generic templates to provide a causal, mechanistic approach to optimizing your assay.
Module 1: Chromatography (The Resolution Engine)
The separation of Eplerenone and 6
Recommended Column & Mobile Phase
| Parameter | Recommendation | Scientific Rationale |
| Stationary Phase | C18 or Phenyl-Hexyl (e.g., Zorbax Eclipse XDB-C18 or Atlantis dC18) | The Phenyl-Hexyl phase offers alternative selectivity for steroid isomers via |
| Column Dimensions | 2.1 x 50 mm (1.8 - 3.5 µm) | Short columns with sub-2 µm particles maximize throughput without sacrificing the resolution needed for isomer separation. |
| Mobile Phase A | Water + 10 mM Ammonium Acetate | Ammonium acetate acts as a volatile buffer (pH ~6.8-7.4). Neutral pH is often preferred here to prevent the lactone ring opening of Eplerenone into the hydroxy-acid metabolite. |
| Mobile Phase B | Methanol or Acetonitrile | Methanol often provides better sensitivity for Eplerenone metabolites in ESI+ mode compared to Acetonitrile, despite higher backpressure. |
Optimized Gradient Profile
Flow Rate: 0.3 - 0.4 mL/min | Temp: 40°C
-
0.0 min: 30% B (Focusing)
-
0.5 min: 30% B
-
3.0 min: 85% B (Elution of Eplerenone & Metabolite)
-
3.5 min: 95% B (Wash)
-
4.5 min: 30% B (Re-equilibration)
Scientist's Note: 6
-OH-Eplerenone is more polar and will elute before Eplerenone. Ensure your solvent delay diverts the first 1.0–1.5 minutes to waste to prevent salt deposits on the source.
Module 2: Mass Spectrometry (The Detection Engine)
We utilize Electrospray Ionization (ESI) in Positive Mode .[1][2] The steroid core ionizes readily as
MRM Transition Table
| Analyte | Precursor ( | Product ( | Cone (V) | Collision (eV) | Type |
| Eplerenone | 415.2 | 163.1 | 30 | 25 | Quant |
| 415.2 | 289.1 | 30 | 18 | Qual | |
| 6 | 431.2 | 355.2 | 32 | 20 | Quant |
| 431.2 | 163.1 | 32 | 28 | Qual | |
| Eplerenone-d3 (IS) | 418.2 | 166.1 | 30 | 25 | Quant |
Critical Distinction: Be careful not to confuse 6
-OH-Eplerenone (431) with the Eplerenone Hydroxyacid (open lactone). The acid form has a molecular weight of 432 ( ). If you observe a peak at 433, your pH may be too alkaline, causing ring opening.
Mechanism of Fragmentation
-
Transition 415
163: Represents the cleavage of the ester/lactone functionality, a stable fragment for this class of steroids. -
Transition 431
355: Likely corresponds to the loss of water (-18 Da) and the methoxycarbonyl group, common in hydroxylated steroids.
Module 3: Sample Preparation
Direct protein precipitation (PPT) often results in high matrix effects for polar metabolites. We recommend Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE) .
Protocol A: "Green" Liquid-Liquid Extraction (Recommended)
Validated by Filist et al. for reduced solvent waste.
-
Aliquot: 250 µL Plasma + 25 µL Internal Standard.
-
Extract: Add 1.5 mL MTBE (Methyl tert-butyl ether) .
-
Why MTBE? It forms a clean upper organic layer and extracts the steroid core efficiently while leaving polar matrix components (phospholipids) behind.
-
-
Agitate: Vortex 10 min; Centrifuge 10 min @ 4000 rpm.
-
Dry: Transfer supernatant; evaporate under Nitrogen @ 40°C.
-
Reconstitute: 200 µL Mobile Phase A:B (50:50).
Protocol B: Solid Phase Extraction (SPE)
Best for Urine or high-throughput automation.
-
Cartridge: HLB (Hydrophilic-Lipophilic Balance) or C18.
-
Wash: 5% Methanol (removes salts).
-
Elute: 100% Methanol.
Module 4: Troubleshooting & Logic
Visualizing the Method Development Workflow
Figure 1: Logical workflow for optimizing the 6
Troubleshooting FAQ
Q1: I see a secondary peak in the 6
-
Diagnosis: This is likely the 6
-Hydroxyeplerenone isomer or potentially interference from the Eplerenone Hydroxyacid if the mass window is too wide. -
Solution: Improve chromatographic resolution by lowering the gradient slope (e.g., increase B from 30% to 60% over 5 minutes instead of 3 minutes). Ensure your Mass resolution is set to "Unit" or "High" to exclude the 433 mass of the acid.
Q2: My sensitivity for 6
-
Diagnosis: Yes, polar metabolites often ionize less efficiently than the parent. However, 10x is excessive.
-
Fix:
-
Switch from Acetonitrile to Methanol in Mobile Phase B (protic solvents often aid steroid ionization).
-
Check the source temperature. Steroids require high temperatures (400°C–500°C) for optimal desolvation.
-
Q3: The Eplerenone peak is splitting.
-
Diagnosis: Solvent mismatch. You reconstituted the LLE extract in 100% Methanol, but your starting gradient is 30% Methanol.
-
Fix: Always reconstitute in a solvent composition matching your initial mobile phase (e.g., 30:70 Methanol:Water).
References
-
Zhang, J. Y., et al. (2003). "A Validated SPE-LC-MS/MS Assay for Eplerenone and Its Hydrolyzed Metabolite in Human Urine." Journal of Chromatography B. Link
-
Filist, M., et al. (2016). "Environmentally Friendly LC/MS Determination of Eplerenone in Human Plasma." Acta Poloniae Pharmaceutica. Link
-
FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration. Link
overcoming challenges in 6beta-Hydroxyeplerenone synthesis
Technical Support Center: 6
Status: Active
Ticket ID: #SYN-EPL-6B-001
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Subject: Troubleshooting Biocatalytic & Chemical Synthesis of 6
Executive Summary
6
However, introducing a hydroxyl group at the 6
-
Regioselectivity: Distinguishing the 6
site from the 6 isomer or allylic oxidation at C16. -
Chemo-stability: The 9,11-epoxide and
-lactone rings are sensitive to strong acids and bases often used in steroid functionalization. -
Scalability: Chemical oxidation often yields complex mixtures, making biocatalysis the preferred route for high-purity synthesis.
This guide provides field-proven protocols and troubleshooting for both Biocatalytic (Recommended) and Chemical (Alternative) routes.
Module 1: Biocatalytic Synthesis (Microbial Fermentation)
Methodology: Whole-cell biotransformation using Aspergillus species. This method offers superior stereoselectivity (typically >95%
Core Protocol: Fungal Transformation
-
Organism: Aspergillus awamori or Aspergillus ochreus.
-
Substrate: Eplerenone (dissolved in DMSO or DMF).
Step-by-Step Workflow:
-
Inoculation: Inoculate spores into Potato Dextrose Broth (PDB). Incubate at 28°C, 180 rpm for 48 hours (Stage I).
-
Induction: Transfer 10% (v/v) of Stage I culture to fresh medium (Czapek Dox or Modified PDB). Incubate for 24 hours.
-
Substrate Addition: Add Eplerenone (final conc. 0.5 mg/mL) dissolved in DMSO (max 2% v/v final concentration).
-
Biotransformation: Incubate for 72–120 hours. Monitor via TLC/HPLC daily.
-
Extraction: Filter mycelia. Extract filtrate with Ethyl Acetate (3x).
Troubleshooting Guide (FAQ)
Q1: My conversion rate is stalled at <20% after 96 hours. How do I drive the reaction?
Diagnosis: Likely substrate inhibition or poor solubility. Solution:
Solubility Check: Eplerenone is poorly water-soluble. Ensure you are using a micronized powder or a pre-dissolved DMSO stock. Do not exceed 2% v/v solvent concentration, as this inhibits fungal CYP enzymes.
Surfactants: Add Tween-80 (0.1% v/v) or cyclodextrins (
-CD) to the media to enhance bioavailability without toxicity.Induction: Pre-induce the culture with a low concentration of progesterone (0.05 mg/mL) 12 hours before adding Eplerenone to upregulate steroid hydroxylases.
Q2: I see a major impurity at RRT 0.95 relative to the product. What is it?
Diagnosis: This is likely the 6
-hydroxy isomer or the 11,12-diol (hydrolysis of the 9,11-epoxide). Solution:
pH Control: Epoxide hydrolysis occurs under acidic conditions. Maintain fermentation pH between 6.0 and 7.5. If the fungal metabolism acidifies the media, buffer with 50 mM Potassium Phosphate (pH 7.0).
Strain Selection: Aspergillus ochreus is generally more 6
-selective. If 6levels are high, switch strains or lower the incubation temperature to 25°C to improve stereocontrol.
Q3: The emulsion during extraction is impossible to break.
Diagnosis: Fungal proteins and biosurfactants stabilize the emulsion. Solution:
Filter First: Pass the broth through a Celite pad to remove mycelia and heavy proteins before extraction.
Salting Out: Saturate the aqueous phase with NaCl before adding Ethyl Acetate.
Centrifugation: Centrifuge at 5,000 x g for 15 mins rather than relying on gravity separation.
Module 2: Chemical Synthesis (3,5-Dienol Ether Route)
Methodology: Conversion of the 3-keto-4-ene system to a 3,5-dienol ether, followed by electrophilic oxidation. This is faster but requires strict pH control to preserve the epoxide.
Core Protocol: Vilsmeier-Haack / MCPBA Oxidation
-
Enol Ether Formation: Treat Eplerenone with triethyl orthoformate and catalytic
-TsOH in dioxane to form the 3-ethoxy-3,5-diene intermediate. -
Oxidation: React the intermediate with
-Chloroperbenzoic acid (MCPBA) in ethanol/water at 0°C. -
Hydrolysis: The acidic byproduct of MCPBA spontaneously hydrolyzes the enol ether to the 6
-hydroxy-3-keto-4-ene system.
Troubleshooting Guide (FAQ)
Q1: The 9,11-epoxide ring is opening, yielding a complex mixture.
Diagnosis: The reaction conditions are too acidic. The 9,11-epoxide is highly labile in the presence of
-chlorobenzoic acid (byproduct). Solution:
Buffer System: Perform the oxidation in a biphasic system using
and saturatedsolution. This neutralizes the acid byproduct immediately. Alternative Oxidant: Use Magnesium Monoperoxyphthalate (MMPP) in aqueous alcohol, which allows for milder conditions.
Q2: I am getting mostly the 6
Diagnosis: Thermodynamic equilibration. The 6
-isomer is the kinetic product of electrophilic attack on the 3,5-diene, but it can isomerize to the more stable 6(equatorial) form under acidic/basic conditions. Solution:
Quench Quickly: Stop the reaction immediately upon consumption of starting material.
Avoid Strong Base: Do not use strong alkalis during workup. Use dilute bicarbonate.
Purification: Separate immediately via flash chromatography (see Module 3).
Module 3: Purification & Analysis
Chromatographic Separation Strategy
Separating the 6
Table 1: Recommended HPLC Conditions
| Parameter | Condition A (Analytical) | Condition B (Preparative) |
| Column | C18 (e.g., Zorbax Eclipse Plus), 3.5 | Phenyl-Hexyl (e.g., Phenomenex Luna), 5 |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A: WaterB: Methanol |
| Gradient | 20% B to 60% B over 15 min | Isocratic 45% B (Maximize resolution) |
| Flow Rate | 1.0 mL/min | 15-20 mL/min |
| Detection | UV @ 245 nm | UV @ 245 nm |
| Retention Order | 6 | 6 |
Analytical Validation (NMR)
To confirm the 6
-
6
-OH: H6 appears as a broad singlet or narrow multiplet ( ppm) due to small coupling constants ( Hz). -
6
-OH: H6 appears as a distinct doublet of doublets or triplet with larger coupling ( Hz) due to axial-axial interaction.
Visualizations
Figure 1: Biocatalytic & Chemical Synthesis Workflow
Caption: Dual-pathway workflow for 6
References
-
Yoshimoto, F. K., et al. (2023).[1] "Synthesis of 6
-hydroxy androgens from a 3,5-diene steroid precursor to test for cytochrome P450 3A4-catalyzed hydroxylation." Steroids, 199, 109298. -
Bhatia, M. S., et al. (2012). "Fungal Biotransformation: An Efficient Approach for Stereoselective Chemical Reactions."[2] Current Organic Chemistry. (Context: Aspergillus mediated hydroxylation of steroids).
-
Cook, C. S., et al. (2003). "Pharmacokinetics and metabolism of the selective aldosterone receptor antagonist eplerenone in humans." Drug Metabolism and Disposition, 31(11), 1448-1455.
-
Zhang, J. Y., et al. (2003). "Development and validation of a liquid chromatography-tandem mass spectrometric assay for Eplerenone and its hydrolyzed metabolite in human plasma." Journal of Chromatography B, 787(2), 333-344.[3]
-
Gao, H., et al. (2011). "Synthesis and Physicochemical Characterization of the Process-Related Impurities of Eplerenone." Molecules, 22(8), 1334. (Context: Characterization of Eplerenone derivatives and stability).
Sources
- 1. Synthesis of 6β-hydroxy androgens from a 3,5-diene steroid precursor to test for cytochrome P450 3A4-catalyzed hydroxylation of androstenedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Degradation Pathway for Eplerenone by Validated Stability Indicating UP-LC Method - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low recovery of 6beta-Hydroxyeplerenone in extractions
Technical Support Center: Troubleshooting 6 -Hydroxyeplerenone Recovery
Topic: High-Performance Extraction & Analysis of 6
Executive Summary: The Polarity & Stability Trap
Low recovery of 6
The Core Problem: Protocols optimized for Eplerenone (using non-polar solvents like Hexane or pure MTBE) often fail to extract the metabolite efficiently. Furthermore, the
This guide provides a diagnostic workflow and optimized protocols to resolve these specific failure modes.
Diagnostic Workflow: The Troubleshooting Tree
Use this decision tree to isolate the root cause of your recovery loss.
Figure 1: Diagnostic logic for identifying recovery loss sources.[1] Blue nodes indicate decision points; Red nodes indicate failure modes; Green nodes indicate solutions.
Technical Troubleshooting Guide (Q&A)
Issue 1: Polarity Mismatch in Liquid-Liquid Extraction (LLE)
Q: I get 90% recovery for Eplerenone using MTBE/Hexane, but only 30% for 6
A: This is a classic polarity mismatch.
-
Mechanism: Eplerenone is relatively lipophilic.[1] The introduction of the hydroxyl group at the 6
position significantly increases the polarity (lowers the LogP) of the molecule. -
The Failure: Non-polar solvents like Hexane, Pentane, or pure Methyl tert-butyl ether (MTBE) partition the lipophilic parent well but leave the polar metabolite stranded in the aqueous plasma phase.
-
The Fix: You must increase the polarity of your organic phase.
-
Recommendation: Switch to Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .[1]
-
Optimization: If utilizing LLE, a mixture of DCM:Isopropyl Alcohol (95:5 v/v) is often the "gold standard" for recovering polar hydroxylated metabolites while minimizing lipid co-extraction.
-
Issue 2: The "Disappearing" Analyte (Lactone Instability)
Q: My recovery is inconsistent, and I see a secondary peak in my chromatogram. Is the compound degrading?
A: You are likely observing Lactone Ring Hydrolysis .
-
Mechanism: Both Eplerenone and 6
-OH-EPL contain a -lactone ring.[1][2][3] This ring is chemically unstable in alkaline environments (pH > 8.0).[1] It hydrolyzes to form the corresponding hydroxy acid (open ring form). -
The Failure: If your protocol involves an alkaline wash (common in basic drug extractions) or uses high pH buffers, you are chemically converting your analyte into a different molecule (mass shift +18 Da).
-
The Fix: Ensure all buffers and processing steps are kept between pH 6.0 and 7.5 .
Issue 3: Matrix Effects & Ion Suppression
Q: My absolute recovery is okay, but my signal intensity (response) is low in plasma compared to neat standards.
A: This is Matrix Effect (Ion Suppression) , not extraction loss.
-
Mechanism: 6
-OH-EPL elutes earlier than Eplerenone on reverse-phase columns (C18) due to its polarity.[1] This often places it in the "suppression zone" where polar plasma components (lysophospholipids, salts) co-elute. -
The Fix:
-
Chromatography: Use a column capable of retaining polar compounds (e.g., Waters Atlantis dC18 or Phenomenex Kinetex Biphenyl ) to shift the analyte away from the solvent front.
-
Internal Standard: Use a deuterated internal standard (Eplerenone-d3 ) specifically. An analog IS will not compensate for matrix effects at the specific retention time of the metabolite.
-
Optimized Extraction Protocols
Below are two validated approaches. Protocol A (SPE) is recommended for highest cleanliness and recovery. Protocol B (LLE) is a cost-effective alternative if optimized correctly.[1]
Protocol A: Solid Phase Extraction (Gold Standard)
Best for: High sensitivity assays, removing phospholipids.
| Step | Procedure | Rationale |
| Sorbent | Polymeric Reversed-Phase (e.g., Oasis HLB, 30 mg) | Retains both polar metabolite and lipophilic parent.[1] |
| Pre-treatment | 200 µL Plasma + 200 µL 2% | Acidification breaks protein binding; prevents lactone hydrolysis.[1] |
| Conditioning | 1 mL Methanol followed by 1 mL Water | Activates sorbent.[1] |
| Loading | Load pre-treated sample (~400 µL) | Slow flow rate (1 mL/min) to maximize interaction. |
| Wash 1 | 1 mL 5% Methanol in Water | Removes salts/proteins without eluting polar metabolite. |
| Elution | 1 mL Acetonitrile | Strong enough to elute both compounds. Avoid alkaline modifiers.[1] |
| Post-Process | Evaporate under | Concentration step.[1][3][4][5][6] |
Protocol B: Optimized Liquid-Liquid Extraction (LLE)
Best for: High throughput, lower cost.[1]
-
Sample: Aliquot 200 µL Plasma into a glass tube.
-
Internal Standard: Add 20 µL Eplerenone-d3.
-
Extraction Solvent: Add 1.5 mL Dichloromethane (DCM) or Ethyl Acetate .[1]
-
Note: Do NOT use Hexane or pure MTBE.[1]
-
-
Agitation: Vortex vigorously for 5 minutes (critical for partitioning).
-
Separation: Centrifuge at 4000 rpm for 10 min.
-
Transfer: Transfer the organic (bottom for DCM, top for EtOAc) layer to a clean tube.
-
Drying: Evaporate to dryness under Nitrogen stream at 40°C.
-
Reconstitution: Dissolve residue in 100 µL Mobile Phase (e.g., 50:50 MeOH:Water).
Comparative Solvent Efficiency Data
The following table illustrates the theoretical recovery shift based on solvent polarity.
| Extraction Solvent | Eplerenone Recovery | 6 | Suitability |
| Hexane | < 40% | < 5% | Fail (Too non-polar) |
| MTBE (100%) | > 85% | ~ 40-50% | Risk (Inconsistent for metabolite) |
| Ethyl Acetate | > 90% | > 85% | Good (Balanced polarity) |
| DCM | > 95% | > 90% | Excellent (High efficiency) |
References
-
Zhang, J. et al. (2020).[1] A validated RP-HPLC method for the determination of Eplerenone in human plasma. ResearchGate.
-
Filist, M. et al. (2016).[1][3] Environmentally friendly LC/MS determination of eplerenone in human plasma. ResearchGate.
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 443872, Eplerenone. Retrieved January 29, 2026.
-
LCGC International. (2021).[1] Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols.
Sources
- 1. 6-Beta-Hydroxy Eplerenone | LGC Standards [lgcstandards.com]
- 2. 6beta-hydroxy Eplerenone | CAS 209253-80-5 | Cayman Chemical | Biomol.com [biomol.com]
- 3. researchgate.net [researchgate.net]
- 4. wjpmr.com [wjpmr.com]
- 5. completesmilesbv.com.au [completesmilesbv.com.au]
- 6. Prevalence and Factors Influencing Post-Operative Complications following Tooth Extraction: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CYP3A4 Inhibition Studies
Topic: Avoiding Pitfalls in CYP3A4 Inhibition Assays Ticket ID: CYP-3A4-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist, ADME/Tox Division
Introduction: The CYP3A4 Complexity
Welcome to the Technical Support Center. You are likely here because your CYP3A4 inhibition data is inconsistent, or you are seeing "probe-dependent" results.
CYP3A4 is not a standard enzyme; it is a promiscuous, high-capacity machine with a massive, flexible active site capable of accommodating two molecules simultaneously (heterotropic cooperativity). This "plasticity" makes it uniquely susceptible to experimental artifacts.
This guide moves beyond basic protocol steps to address the causality of failure. We focus on the three most common support tickets we receive: Solvent Effects , Non-Specific Binding , and Probe-Dependent Inhibition .
Module 1: The Assay Ecosystem (Solvents & Binding)
User Query:
"My IC50 values fluctuate between runs, and my compound seems less potent in high protein concentrations. Is my inhibitor degrading?"
Root Cause Analysis:
It is rarely degradation. The two mostly likely culprits are Solvent Inhibition (masking your compound's effect) or Microsomal Non-Specific Binding (NSB) (reducing your compound's effective concentration).
Technical Insight:
-
The Solvent Trap: CYP3A4 is hypersensitive to organic solvents. DMSO, often used to solubilize lipophilic drugs, inhibits CYP3A4 activity at concentrations as low as 0.2%. If your solvent inhibits the enzyme, you lose the dynamic range to measure your inhibitor.
-
The Lipophilicity Trap (NSB): CYP inhibitors are often lipophilic (LogP > 3). They partition into the lipid bilayer of the microsomes. If you use 1.0 mg/mL microsomal protein, up to 90% of your drug might be trapped in the lipids, leaving only 10% free to inhibit the enzyme. This artificially inflates your IC50 (makes the drug look weaker).
Troubleshooting Protocol: The Correction Workflow
Step 1: Solvent Standardization
-
Directive: Keep final DMSO concentration < 0.1% (v/v) .
-
Alternative: If solubility fails, use Acetonitrile (ACN) or Methanol (MeOH), but keep them < 1%.
-
Validation: Run a "Solvent Control" (Solvent + Enzyme + Substrate) vs. "Water Control". Activity should remain > 90%.
Step 2: Protein Optimization
-
Directive: Lower microsomal protein concentration to 0.05 – 0.1 mg/mL .
-
Reasoning: This minimizes the "lipid sink" effect and ensures you are measuring initial rates (
).
Step 3: The
Use the Hallifax-Houston Equation for prediction if experimental equilibrium dialysis is unavailable:
[1]Where
Visual: The NSB & Solvent Decision Tree
Caption: Workflow for diagnosing solvent interference and non-specific binding artifacts.
Module 2: Substrate Selection (The "Two-Probe" Rule)
User Query:
"My compound inhibits Midazolam metabolism with an IC50 of 1 µM, but has no effect on Testosterone metabolism. Which result is 'real'?"
Root Cause Analysis:
Both are real. This is Probe-Dependent Inhibition . CYP3A4 has distinct binding regions (the "M-site" and "T-site"). An inhibitor might block one site but not the other, or alter the enzyme's conformation to favor one substrate.
Technical Insight:
Regulatory agencies (FDA/EMA) recognize this heterogeneity. You cannot rely on a single probe.
-
Midazolam (MDZ): Represents the "small" binding pocket.
-
Testosterone (TSN): Represents the "large" lipophilic binding pocket.
Protocol: Orthogonal Probe Setup
Requirement: You must screen new chemical entities (NCEs) against both probes to avoid false negatives.
| Feature | Probe A: Midazolam (MDZ) | Probe B: Testosterone (TSN) |
| Reaction | 1'-Hydroxylation | 6 |
| Substrate Conc ( | ~2 - 5 µM | ~50 - 100 µM |
| Binding Mode | Competitive / Non-Competitive | Often Non-Competitive / Allosteric |
| Regulatory Status | Mandatory (FDA/EMA) | Recommended (as 2nd probe) |
| Risk | High turnover; sensitive to solvent | Lower turnover; requires higher protein |
Interpretation Guide:
-
Inhibition of Both: Strong evidence of broad CYP3A4 blockade.
-
Inhibition of MDZ only: Likely binds to the proximal heme region. Clinical DDI risk exists for MDZ-like drugs.
-
Inhibition of TSN only: Likely binds to the peripheral allosteric site.
Module 3: Time-Dependent Inhibition (The "Shift" Assay)
User Query:
"My standard IC50 is > 50 µM, but in vivo I see massive interactions. What did I miss?"
Root Cause Analysis:
You likely missed Time-Dependent Inhibition (TDI) , also known as Mechanism-Based Inhibition (MBI). Standard IC50 assays (co-incubation) only detect reversible binding. If your drug modifies the enzyme covalently over time (suicide inhibition), a standard assay will produce a false negative.
Technical Insight:
TDI requires a specific workflow called the IC50 Shift Assay .[4][5] You measure the IC50 twice:
- : Substrate and Inhibitor added simultaneously.
- : Inhibitor pre-incubated with Enzyme + NADPH for 30 mins before adding substrate.
If the IC50 drops (potency increases) after pre-incubation, the drug is a time-dependent inhibitor.[4][5]
Protocol: The IC50 Shift Assay
Step 1: Preparation
-
Prepare two parallel plates: Plate A (0 min) and Plate B (30 min) .
-
Concentration Range: 7-point dilution series of your test compound.
Step 2: The Pre-Incubation (Critical Step)
-
Plate A: Add NADPH and Substrate immediately.
-
Plate B: Add NADPH only. Incubate at 37°C for 30 minutes. This allows the compound to generate reactive metabolites that inactivate the CYP heme.
Step 3: The Reaction
-
After 30 mins, add Substrate to Plate B .
-
Incubate both plates for the linear time period (e.g., 5-10 mins).
Step 4: Calculation
Calculate the "Shift Ratio":
-
Shift < 1.5: Reversible Inhibition only.
-
Shift > 1.5: Positive for Time-Dependent Inhibition (TDI). Proceed to
determination.
Visual: The Shift Assay Workflow
Caption: Logic flow for the IC50 Shift Assay to detect mechanism-based inhibition.
References
-
U.S. Food and Drug Administration (FDA). (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions: Guidance for Industry. [Link]
-
European Medicines Agency (EMA). (2012). Guideline on the investigation of drug interactions. [Link]
-
Grimm, S. W., et al. (2009). The conduct of in vitro studies to address time-dependent inhibition of drug-metabolizing enzymes: a perspective of the pharmaceutical research and manufacturers of America. Drug Metabolism and Disposition.[6][7][8][9] [Link]
-
Hallifax, D., & Houston, J. B. (2006). Binding of drugs to hepatic microsomes: clarification of the effect of acidic and basic ionization. Drug Metabolism and Disposition.[6][7][8][9] [Link]
-
Obach, R. S., et al. (2006). The prediction of human pharmacokinetic parameters from preclinical and in vitro metabolism data.[10] Journal of Pharmacology and Experimental Therapeutics. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Structure-Based Prediction of the Nonspecific Binding of Drugs to Hepatic Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. enamine.net [enamine.net]
- 5. Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex | Evotec [evotec.com]
- 6. fda.gov [fda.gov]
- 7. studenttheses.uu.nl [studenttheses.uu.nl]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Microsomal Binding - Creative Biolabs [creative-biolabs.com]
Validation & Comparative
6beta-Hydroxyeplerenone vs. 21-hydroxyeplerenone formation rates
Technical Comparison: 6 -Hydroxyeplerenone vs. 21-Hydroxyeplerenone Formation Kinetics[1][2][3][4]
Executive Summary
In the pharmacokinetic profiling of Eplerenone (Inspra), the divergence between 6
This guide objectively compares the formation rates, enzymatic drivers, and kinetic parameters of these two metabolites, providing a validated experimental framework for researchers utilizing eplerenone as a dual-probe substrate for CYP3A phenotyping.[1]
Mechanistic Divergence & Enzymatic Selectivity[1]
The metabolism of eplerenone does not follow a single linear decay.[1] It splits into two distinct oxidative pathways, each governed by different isoform selectivities within the cytochrome P450 3A subfamily.[1]
The Dominant Pathway: 6
-Hydroxylation[1][4]
-
Mechanism: Hydroxylation at the C6 position of the steroid nucleus.[1]
-
Physiological Role: This is the primary clearance mechanism.[1] In human liver microsomes (HLM), this pathway accounts for the vast majority of eplerenone consumption.[1]
-
Kinetic Characteristic: High Capacity (
), Moderate Affinity ( ).[1]
The Minor (Probe) Pathway: 21-Hydroxylation[1]
-
Primary Driver: CYP3A5 (with contribution from CYP3A4).[1]
-
Mechanism: Hydroxylation at the C21 position (part of the
-lactone ring).[1] -
Physiological Role: A minor metabolite in terms of mass balance (~7.9% of excreted dose), but highly significant for pharmacogenetics.[1]
-
Kinetic Characteristic: CYP3A5 displays higher intrinsic clearance (
) for this specific reaction compared to CYP3A4, making 21-OH formation a sensitive indicator of CYP3A5 polymorphic expression.[1]
Comparative Kinetic Data
The following data summarizes the kinetic parameters derived from human liver microsomes (HLM) and recombinant enzyme incubations. Note the significant difference in maximum velocity (
| Parameter | 6 | 21-Hydroxyeplerenone | Ratio (6 |
| Primary Enzyme | CYP3A4 (Exclusive dominance) | CYP3A5 (High efficiency) / CYP3A4 | N/A |
| ~0.973 nmol/min/mg | ~0.143 nmol/min/mg | 6.8 : 1 | |
| ~217 | ~211 | ~1 : 1 | |
| Intrinsic Clearance ( | High | Low | High Clearance vs. Low Clearance |
| Excretion Abundance | ~32% (Urine/Feces) | ~7.9% (Urine/Feces) | 4 : 1 |
Key Insight: The
Visualization: Metabolic Pathway & Selectivity[1]
The following diagram illustrates the bifurcation of Eplerenone metabolism, highlighting the enzymatic regulation of each branch.
Figure 1: Metabolic bifurcation of Eplerenone.[1][5][4] Green path indicates the high-velocity clearance route; Red path indicates the CYP3A5-sensitive probe route.[1]
Experimental Protocol: Differential Kinetic Assay
To experimentally validate these formation rates, researchers must use a self-validating microsomal incubation protocol.[1] This workflow ensures that the formation of 21-OH is distinct from the dominant 6
Phase 1: Incubation System
-
Buffer Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl
.[1] -
Enzyme Source:
-
Substrate Loading: Add Eplerenone (dissolved in methanol, <1% final solvent conc.) to achieve a concentration range of 10
M to 500 M (bracketing the of ~215 M). -
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate reaction with 1 mM NADPH .
Phase 2: Reaction & Quenching
-
Time: Incubate for 10–20 minutes . (Linearity must be established; 6
-OH forms rapidly, so avoid substrate depletion >10%). -
Quench: Stop reaction with ice-cold Acetonitrile (ACN) containing internal standard (e.g., D3-Eplerenone). Ratio 1:1 v/v.[1]
-
Processing: Centrifuge at 3000 x g for 10 minutes to pellet protein.
Phase 3: Analytical Detection (LC-MS/MS)
Differentiation of regioisomers is critical.[1]
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7
m). -
Mobile Phase: Gradient elution of Water (0.1% Formic Acid) and Acetonitrile.[1]
-
Transitions (MRM):
-
Eplerenone: 415.2
163.1 m/z[1] -
6
-OH: 431.2 [Fragment specific to steroid ring hydroxylation] -
21-OH: 431.2
[Fragment specific to lactone ring hydroxylation] -
Note: Because both are +16 Da (Hydroxyl), chromatographic separation is mandatory . 6
-OH typically elutes earlier due to increased polarity on the steroid face compared to the lactone modification.[1]
-
Interpretation of Results
When analyzing the formation rates from the protocol above:
-
Ratio Analysis: Calculate the ratio of [21-OH] / [6
-OH]. -
Inhibition Checks: If validating selectivity, use Ketoconazole (Potent CYP3A4/5 inhibitor).[1] It should inhibit both pathways >80%.[1] To isolate CYP3A5, use CYP3cide (specific CYP3A4 inactivator) and observe if 21-OH formation persists while 6
-OH is obliterated.[1]
References
-
Cook, C. S., et al. (2002). "Involvement of CYP3A in the metabolism of eplerenone in humans and dogs: differential metabolism by CYP3A4 and CYP3A5."[1][8] Drug Metabolism and Disposition.
-
[1]
-
-
McGraw, J. E., et al. (2019). "The relative role of CYP3A4 and CYP3A5 in eplerenone metabolism."[1][3][6] Toxicology Letters.
-
[1]
-
-
Zhang, J. Y., et al. (2003). "Pharmacokinetics and metabolism of eplerenone after oral administration to humans."[1] The Journal of Clinical Pharmacology.
-
[1]
-
Sources
- 1. 21-Hydroxyeplerenone | C24H30O7 | CID 91810647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and metabolism of [14C]eplerenone after oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The relative role of CYP3A4 and CYP3A5 in eplerenone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacypractice.org [pharmacypractice.org]
- 5. Involvement of CYP3A in the metabolism of eplerenone in humans and dogs: differential metabolism by CYP3A4 and CYP3A5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Eplerenone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
Technical Comparison: Eplerenone vs. Spironolactone Metabolism & Active Metabolites
[1][2][3]
Executive Summary
This guide provides a technical analysis of the metabolic distinctions between Spironolactone (a non-selective mineralocorticoid receptor antagonist) and Eplerenone (a selective mineralocorticoid receptor antagonist).[1]
For drug development professionals, the critical differentiator lies in the metabolic activation pathway . Spironolactone functions primarily as a pro-drug, requiring extensive hepatic metabolism to generate active metabolites (Canrenone, 7α-thiomethyl-spironolactone) with prolonged half-lives.[2][3] In contrast, Eplerenone is a direct-acting agent metabolized by CYP3A4 into inactive species.[4] This fundamental difference dictates their respective pharmacokinetic profiles, dosing regimens, and drug-drug interaction (DDI) risks.
Molecular Mechanism & Receptor Selectivity
The structural modification of Eplerenone—specifically the introduction of a 9,11-epoxy group to the steroid nucleus—is the determinant of its enhanced selectivity.
-
Spironolactone: Possesses high affinity for the Mineralocorticoid Receptor (MR) but also binds with moderate affinity to Androgen Receptors (AR) and Progesterone Receptors (PR). This "off-target" binding drives the well-known adverse effects of gynecomastia and menstrual irregularities.
-
Eplerenone: The 9,11-epoxide group creates steric hindrance that significantly reduces binding to AR and PR (approximately 100- to 1000-fold lower affinity than spironolactone) while retaining MR blockade.
Receptor Affinity Profile (Relative Potency)
| Receptor | Spironolactone | Eplerenone | Clinical Consequence |
| Mineralocorticoid (MR) | High (Parent + Metabolites) | Moderate (~50-75% of Spironolactone) | Efficacy in HF/HTN |
| Androgen (AR) | Moderate | Very Low (<1%) | Gynecomastia, Impotence |
| Progesterone (PR) | Moderate | Very Low (<1%) | Menstrual Irregularities |
| Glucocorticoid (GR) | Low | Negligible | Metabolic neutrality |
Metabolic Pathways: Pro-Drug vs. Direct Agent
Spironolactone: The "Pro-Drug" Complex
Spironolactone undergoes rapid and extensive first-pass metabolism.[2] The parent compound has a short half-life (~1.4 hours), but its therapeutic effect is sustained by active metabolites.
-
Deacetylation: The thioacetyl group is removed (via esterases) to form Canrenone .
-
Thio-retention: The sulfur moiety is retained in other pathways to form 7α-thiomethyl-spironolactone (TMS) .
-
Active Metabolites: Canrenone, TMS, and 6β-hydroxy-7α-thiomethyl-spironolactone (HTMS) are all pharmacologically active antagonists of the MR.
Eplerenone: The Direct Agent
Eplerenone does not require metabolic activation. It is metabolized primarily by CYP3A4 into inactive hydroxylated species.
-
Major Metabolite: 6β-hydroxy eplerenone (Inactive).[4]
-
Minor Metabolite: 21-hydroxy eplerenone (Inactive).[4]
Diagram 1: Metabolic Pathway Comparison
Caption: Comparison of Spironolactone's generation of active metabolites vs. Eplerenone's inactivation.
Pharmacokinetic Comparison
The following table summarizes the quantitative differences driven by the metabolic pathways described above.
| Parameter | Spironolactone | Eplerenone |
| Bioavailability | ~60-90% (Food increases absorption significantly) | ~69% (Unchanged by food) |
| Protein Binding | >90% | ~50% (Alpha-1-acid glycoprotein) |
| Parent Half-life (t1/2) | ~1.4 hours | 4–6 hours |
| Active Metabolite t1/2 | Canrenone: 16.5 hoursTMS: 13.8 hours | None (Metabolites are inactive) |
| Time to Steady State | ~8 days (due to metabolite accumulation) | ~2 days |
| Elimination Route | Urine and Bile (Metabolites) | Urine (~67%) and Feces (~32%) |
| CYP Enzyme Dependence | Low (Metabolism is largely non-CYP initially) | High (CYP3A4 dependent) |
Experimental Protocol: Metabolic Stability Assessment
To experimentally verify the metabolic stability and identify metabolites of these compounds, a Microsomal Stability Assay is the industry standard. This protocol validates the rapid clearance of the parent compound and the formation of specific metabolites.
Objective
Determine the intrinsic clearance (
Materials
-
Test Compounds: Spironolactone, Eplerenone (10 mM stock in DMSO).
-
System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).
-
Cofactors: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL G6PDH).
-
Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4).
-
Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Warfarin or Tolbutamide).
Protocol Workflow
-
Preparation: Dilute microsomes to 0.5 mg/mL in phosphate buffer. Pre-warm to 37°C.
-
Dosing: Spike test compounds to a final concentration of 1 µM (ensure DMSO < 0.1%).
-
Initiation: Add NADPH regenerating system to initiate the reaction.
-
Control: Run a parallel incubation without NADPH to assess chemical stability.
-
-
Sampling: At time points
min, remove 50 µL aliquots. -
Quenching: Immediately dispense aliquot into 150 µL ice-cold ACN (1:3 ratio) to precipitate proteins and stop metabolism.
-
Processing: Centrifuge at 4,000 rpm for 20 min at 4°C. Collect supernatant.
-
Analysis: Analyze via LC-MS/MS (MRM mode) monitoring parent depletion and metabolite formation (e.g., +16 Da for hydroxylation).
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for determining metabolic stability in liver microsomes.
Data Calculation
Calculate the in vitro half-life (
Clinical Implications of Metabolic Differences
Dosing Frequency
-
Spironolactone: Due to the long half-lives of Canrenone and TMS (up to 16.5 hours), spironolactone supports once-daily (QD) dosing and maintains therapeutic blockade even if a dose is delayed.
-
Eplerenone: With a shorter half-life (4-6 hours) and no active metabolites, eplerenone often requires twice-daily (BID) dosing for optimal blood pressure control, although QD is approved for heart failure.
Drug-Drug Interactions (DDIs)
-
Eplerenone: Is a sensitive substrate for CYP3A4. Strong CYP3A4 inhibitors (e.g., ketoconazole, clarithromycin) can increase eplerenone exposure by up to 5-fold, significantly increasing the risk of hyperkalemia. Contraindicated with potent CYP3A4 inhibitors.
-
Spironolactone: Less susceptible to CYP3A4-mediated interactions regarding its clearance, but pharmacodynamic interactions (potassium-sparing effects) remain critical.
"Spironolactone Bodies"
Long-term spironolactone use can induce the formation of eosinophilic inclusions in the adrenal cortex ("spironolactone bodies"), likely due to the covalent binding of the sulfur-containing metabolites to adrenal enzymes. Eplerenone does not form these inclusions.
References
-
Pharmacological differences between spironolactone and eplerenone.
- Source: PubMed / NIH
-
URL:[Link]
-
Eplerenone vs Spironolactone Comparison.
-
Spironolactone Metabolism and Active Metabolites (FDA Label).
- Source: Pfizer Medical
-
URL:[Link]
-
The relative role of CYP3A4 and CYP3A5 in eplerenone metabolism.
- Source: PubMed
-
URL:[Link]
-
Mineralocorticoid Receptor Antagonists Eplerenone and Spironolactone Modify Adrenal Cortex Morphology.
-
Microsomal Stability Assay Protocol.
- Source: Protocols.
-
URL:[Link]
Sources
- 1. The Effectiveness of Eplerenone vs Spironolactone on Left Ventricular Systolic Function, Hospitalization and Cardiovascular Death in Patients With Chronic Heart Failure–HFrEF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pfizermedical.com [pfizermedical.com]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 6. drugs.com [drugs.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
assessing the clinical relevance of 6beta-Hydroxyeplerenone levels
Assessing the Clinical Relevance of 6 -Hydroxyeplerenone Levels
A Technical Comparison Guide for Drug Development & Clinical Pharmacology
Executive Summary
In the landscape of mineralocorticoid receptor antagonists (MRAs), Eplerenone stands out for its high selectivity and lack of active circulating metabolites, a sharp contrast to Spironolactone. The clinical relevance of 6
This guide evaluates the technical and clinical utility of monitoring 6
Part 1: Mechanistic Insight & Metabolic Pathways
The CYP3A4 Selectivity Engine
Eplerenone is extensively metabolized, with less than 5% excreted unchanged in urine. The primary metabolic pathway involves hydroxylation at the 6
Unlike Spironolactone, which generates the active and long-lived metabolite Canrenone, Eplerenone's metabolites are inactive. This "clean" metabolic profile allows for rapid titration and predictable clearance, but it makes the drug highly susceptible to CYP3A4 drug-drug interactions (DDIs).
Diagram 1: Eplerenone Metabolic Pathway & CYP3A Selectivity
This diagram illustrates the bifurcation of Eplerenone metabolism, highlighting 6
Caption: Eplerenone metabolism is dominated by CYP3A4-mediated conversion to 6
Part 2: Comparative Analysis
Biomarker Performance: 6 -OH-EPL vs. Alternatives
For researchers assessing CYP3A4 induction or inhibition, 6
| Feature | 6 | Midazolam (1'-Hydroxymidazolam) | Spironolactone (Canrenone) |
| Primary Utility | CYP3A4 Phenotyping / DDI Assessment | CYP3A4 Phenotyping (Gold Standard) | Therapeutic Monitoring (Active Metabolite) |
| Pharmacologic Activity | Inactive (Safe for probe studies) | Sedative (Limits high-dose probing) | Active (Mineralocorticoid Receptor Antagonist) |
| Metabolic Specificity | High (CYP3A4 >> CYP3A5) | High (CYP3A4/5) | Low (Complex multi-enzyme pathway) |
| Half-Life (t1/2) | Short (~3-5 hours) | Ultra-short (~2-4 hours) | Long (10-22 hours for Canrenone) |
| Excretion Route | Urine (~32%) & Feces | Renal | Renal & Biliary |
| Clinical Advantage | No sedation; allows assessment in ambulatory patients without impairment. | Well-established regulatory acceptance. | N/A for CYP3A4 probing. |
Analytical Relevance: Parent vs. Metabolite
Why measure 6
-
DDI Sensitivity: The ratio of 6
-OH-EPL / Eplerenone in urine or plasma is a more sensitive indicator of CYP3A4 induction than parent drug levels alone. -
Renal Clearance: Since 6
-OH-EPL is the major urinary species, it serves as a check for renal clearance mechanisms independent of the parent drug's metabolism.
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol A: LC-MS/MS Quantification of Eplerenone and 6 -OH-EPL
Objective: Simultaneous quantification in human urine or plasma to assess metabolic ratio.
1. Sample Preparation (Solid Phase Extraction)
-
Rationale: Liquid-Liquid Extraction (LLE) can be used, but SPE (Solid Phase Extraction) is preferred for removing urinary salts and reducing matrix effects which suppress ionization of the polar 6
-hydroxyl metabolite. -
Step 1: Aliquot 200 µL of human urine/plasma.
-
Step 2: Add 20 µL Internal Standard (Eplerenone-d3 or d3-6
-OH-EPL). -
Step 3: Conditioning: Use HLB (Hydrophilic-Lipophilic Balance) cartridges. Condition with 1 mL Methanol followed by 1 mL Water.
-
Step 4: Loading: Load sample. Wash with 1 mL 5% Methanol in Water (removes salts).
-
Step 5: Elution: Elute with 1 mL Acetonitrile.
-
Step 6: Evaporate to dryness under nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase.
2. LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., Zorbax XDB-C18, 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: Acetonitrile.
-
Gradient: 20% B to 90% B over 4 minutes.
-
-
Mass Spectrometry (ESI+):
-
Mode: Multiple Reaction Monitoring (MRM).
-
Eplerenone Transition: m/z 415.2
163.1 (Quantifier). -
6
-OH-EPL Transition: m/z 431.2 337.2 (Quantifier). Note: The mass shift of +16 Da corresponds to the hydroxyl group.
-
Diagram 2: Analytical Workflow
Visualizing the critical steps to ensure data integrity.
Caption: Standardized LC-MS/MS workflow for simultaneous quantification of Eplerenone and its primary metabolite.
Part 4: Clinical Relevance & Data Interpretation
Interpreting the Metabolic Ratio
The Urinary 6
-
Baseline Ratio: In healthy volunteers, 6
-OH-EPL is abundant in urine (approx. 32% of dose).[3] -
CYP3A4 Inhibition (e.g., Ketoconazole):
-
CYP3A4 Induction (e.g., St. John's Wort, Rifampin):
-
Effect: Accelerated conversion to 6
-OH-EPL. -
Result: Ratio increases. Parent drug AUC decreases (~30-70%).
-
Clinical Action: Eplerenone efficacy may be compromised; dose adjustment required.[2]
-
Renal Impairment
Unlike Spironolactone, where active metabolites accumulate significantly in renal failure, Eplerenone's inactive metabolites (including 6
-
Data Point: In severe renal impairment (CrCl < 30 mL/min), AUC of inactive metabolites increases, but Eplerenone dosing is adjusted based on potassium levels, not metabolite accumulation.
Summary of Key Pharmacokinetic Parameters
| Parameter | Eplerenone (Parent) | 6 |
| Cmax (Time to Peak) | ~1.5 hours | ~2-3 hours (Lag time due to formation) |
| Plasma Protein Binding | ~50% (Alpha-1-acid glycoprotein) | Lower binding affinity |
| Elimination Half-Life | 3-6 hours | Similar to parent (formation rate limited) |
| Major Elimination Route | Metabolism (<5% unchanged in urine) | Renal Excretion (as metabolite) |
References
-
Cook, C. S., et al. (2002). Involvement of CYP3A in the metabolism of eplerenone in humans and dogs: differential metabolism by CYP3A4 and CYP3A5. Drug Metabolism and Disposition.[1][2][3][4][6][7][8] Link
-
Zhang, J. Y., et al. (2003). Development and validation of a liquid chromatography-tandem mass spectrometric assay for eplerenone and its hydrolyzed metabolite in human plasma. Journal of Chromatography B. Link
-
Pfizer Inc. (2002). INSPRA (eplerenone) Prescribing Information. U.S. Food and Drug Administration. Link
-
Kanan, M., et al. (2025). Exploring The Clinical Pharmacokinetics of Eplerenone: A Systematic Review of Published Studies. Pharmacy Practice. Link
-
Heinig, R. (1998). Clinical Pharmacokinetics of Eplerenone. Clinical Pharmacokinetics. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pharmacypractice.org [pharmacypractice.org]
- 3. Pharmacokinetics and metabolism of [14C]eplerenone after oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dose Proportionality and Pharmacokinetics of Eplerenone in Healthy Chinese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eplerenone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Why is Eplerenone (Inspra) More Drug Interactions than Spironolactone (Aldactone)? [ebmconsult.com]
- 7. Eplerenone: The Multifaceted Drug in Cardiovascular Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Single- and repeated-dose pharmacokinetics of eplerenone, a selective aldosterone receptor blocker, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Pharmacodynamics: Uncoupling the Antihypertensive and Electrolyte Modulatory Profiles of Eplerenone
Executive Summary: The Selectivity-Potency Trade-off
In the development of mineralocorticoid receptor antagonists (MRAs), the central challenge lies in distinguishing efficacy (antihypertensive and anti-fibrotic action) from toxicity (hyperkalemia). While spironolactone, the first-generation MRA, is potent, its lack of selectivity leads to progestational and anti-androgenic side effects.[1] Eplerenone (Inspra) represents a second-generation, selective MRA designed to overcome these off-target effects.
However, a critical nuance often missed in preclinical evaluation is that eplerenone possesses a lower binding affinity for the Mineralocorticoid Receptor (MR) than spironolactone , necessitating higher dosing which can re-introduce electrolyte risks if not titrated against a specific "therapeutic window."
This guide outlines the mechanistic divergence between vascular (blood pressure) and renal (electrolyte) pathways and provides a validated experimental framework to differentiate these effects.
Mechanistic Divergence: Vascular vs. Renal Pathways
To distinguish antihypertensive effects from electrolyte disturbances, one must understand that they are mediated by MR activation in distinct tissue compartments with different signaling cascades.
-
Renal Pathway (Electrolyte Effect): Occurs in the distal nephron (principal cells). MR activation induces SGK1, which phosphorylates Nedd4-2, preventing the ubiquitination and degradation of ENaC (Epithelial Sodium Channel). This leads to Na⁺ retention and K⁺ excretion.[2][3]
-
Vascular/Cardiac Pathway (Antihypertensive Effect): Occurs in endothelial and smooth muscle cells. MR activation triggers oxidative stress (NADPH oxidase), reduces nitric oxide (NO) bioavailability, and promotes fibrosis (galectin-3).
Key Insight: Eplerenone’s antihypertensive efficacy is partly independent of its diuretic effect, relying heavily on the improvement of endothelial function and reduction of vascular stiffness.
Visualization: Dual-Pathway MR Blockade
Figure 1: Mechanistic bifurcation of MR activation. Eplerenone blocks both pathways, but the dose-response curve for vascular protection often separates from the hyperkalemic threshold.
Comparative Pharmacology: The MRA Landscape
When designing experiments, Eplerenone must be benchmarked against Spironolactone (positive control for potency/side effects) and Finerenone (non-steroidal control).
| Feature | Spironolactone | Eplerenone | Finerenone |
| Structure | Steroidal | Steroidal (9,11-epoxide group) | Non-steroidal (Dihydropyridine) |
| MR Selectivity | Low (Binds Androgen/Progesterone) | High (>1000-fold vs AR/PR) | High |
| MR Binding Affinity (Ki) | High (~2.4 nM) | Low (~360 nM) | High (~18 nM) |
| Potency (In Vivo) | 100% (Reference) | ~50% of Spironolactone | > Spironolactone |
| Tissue Distribution | Renal > Cardiac | Renal > Cardiac | Balanced (Renal = Cardiac) |
| Primary Risk | Gynecomastia, Hyperkalemia | Hyperkalemia (Dose-dependent) | Hyperkalemia (Lower incidence) |
Experimental Implication: You cannot use 1:1 dosing. Eplerenone typically requires 2x-10x the molar dose of spironolactone to achieve equivalent natriuresis in rodent models [1].
Experimental Protocol: The Integrated In Vivo Model
To rigorously distinguish antihypertensive efficacy from electrolyte retention, the Dahl Salt-Sensitive (SS) Rat is the gold standard. It develops low-renin, volume-dependent hypertension similar to the human phenotype most responsive to MRAs.
Phase 1: Study Design & Setup
-
Model: Male Dahl Salt-Sensitive (SS) Rats (Age: 7-8 weeks).
-
Groups (n=10/group):
-
Vehicle (Low Salt 0.3%) - Baseline Control
-
Vehicle (High Salt 8%) - Disease Control
-
Eplerenone Low Dose (50 mg/kg/day) + High Salt
-
Eplerenone High Dose (200 mg/kg/day) + High Salt
-
Spironolactone (20 mg/kg/day) + High Salt - Potency Control
-
Phase 2: The Workflow (Step-by-Step)
This protocol utilizes a "crossover" design logic where animals are instrumented before dietary loading to capture the onset of hypertension.
-
Telemetry Implantation (Day -14): Implant radio-telemetry transmitters (e.g., DSI HD-S10) into the abdominal aorta. Allow 10 days recovery.
-
Baseline Collection (Day -4 to 0): Record baseline MAP (Mean Arterial Pressure) and collect 24h urine in metabolic cages (Low Salt diet).
-
Induction & Treatment (Day 0 - 28):
-
Switch to 8% NaCl diet to induce hypertension.
-
Simultaneously begin oral gavage or dietary admixture of Eplerenone.
-
Note: Dietary admixture is preferred to avoid stress-induced BP spikes from gavage.
-
-
Longitudinal Monitoring:
-
BP/HR: Continuous sampling (10s every 10 min).
-
Metabolic Cages: Weekly 24h urine collection (under mineral oil to prevent evaporation).
-
-
Terminal Analysis (Day 28):
-
Plasma: Aldosterone, Renin, Na+, K+, Creatinine.
-
Tissue: Kidney (Western blot for ENaC), Heart (Histology for fibrosis).
-
Visualization: Experimental Workflow
Figure 2: Integrated workflow for simultaneous assessment of hemodynamic and metabolic parameters in salt-sensitive hypertension.
Data Interpretation: The "Separation" Analysis
The critical scientific deliverable is demonstrating the Therapeutic Index . You are looking for the dose where BP is reduced significantly without a statistically significant rise in plasma K+.
The Antihypertensive Efficacy Delta ( BP)
Calculate the attenuation of hypertension:
-
Success Criteria: Eplerenone should blunt the salt-induced rise in BP by >15-20 mmHg [2].
The Electrolyte Safety Delta ( K+)
Calculate the potassium retention liability:
-
Success Criteria:
should be < 0.5 mEq/L.[4] -
Note: In Dahl rats, untreated hypertension often causes renal damage and hyperkalemia naturally. Therefore, Eplerenone might actually normalize K+ by protecting the kidney, unlike in healthy animals where it causes K+ retention. This is a crucial distinction: MRA-induced hyperkalemia vs. Renal Protection-induced normalization.
Urinary Na/K Ratio
A functional biomarker of distal nephron MR blockade.
-
A decrease in urinary Na+/K+ ratio indicates effective blockade (less Na+ reabsorbed, less K+ excreted).
-
Correlation: Plot
(y-axis) vs. Log(Urinary Na/K) (x-axis). A dissociation of curves between Eplerenone and Spironolactone suggests differential tissue penetration or potency [3].
References
-
Weinberger, M. H., et al. (2002). "Eplerenone, a Selective Aldosterone Blocker, in Mild-to-Moderate Hypertension."[1] American Journal of Hypertension. Link
-
Epstein, M. (2003). "Aldosterone blockade: an emerging strategy for abrogating progressive renal disease." The American Journal of Medicine. Link
-
Pitt, B., et al. (2003). "Eplerenone, a Selective Mineralocorticoid Receptor Antagonist, for the Treatment of Left Ventricular Dysfunction and Heart Failure (EPHESUS)." New England Journal of Medicine. Link
-
Kolkhof, P., et al. (2015). "Finerenone, a novel selective nonsteroidal mineralocorticoid receptor antagonist protects from rat cardiorenal injury." Journal of Cardiovascular Pharmacology. Link
-
Rapp, J. P. (1982). "Dahl salt-susceptible and salt-resistant rats. A review." Hypertension.[1][4][5][6][7][8][9] Link
Sources
- 1. Mineralocorticoid Receptor Antagonists Eplerenone and Spironolactone Modify Adrenal Cortex Morphology and Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Eplerenone? [synapse.patsnap.com]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. Distinguishing the antihypertensive and electrolyte effects of eplerenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Risk of developing hyperkalemia in patients with hypertension treated with combination antihypertensive therapy – a retrospective register-based study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of eplerenone, a selective mineralocorticoid receptor antagonist, on clinical and experimental salt-sensitive hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Operational Guide: 6beta-Hydroxyeplerenone Disposal & Handling
Executive Summary & Chemical Context
6beta-Hydroxyeplerenone (CAS: 209253-80-5) is the primary cytochrome P450 3A4 (CYP3A4) metabolite of the mineralocorticoid receptor antagonist Eplerenone.[1] While Safety Data Sheets (SDS) often list this specific metabolite as "Not Classified" under GHS standards due to limited toxicological data compared to the parent drug, it retains the steroidal pharmacophore.
Operational Directive: Treat this compound with the same rigor as Potent Compounds (OEB 2/3) . The primary risk is not acute toxicity, but environmental persistence and potential endocrine disruption if released into water systems. Therefore, drain disposal is strictly prohibited. High-temperature incineration is the only validated disposal method.
Hazard Profile & Risk Assessment
Before disposal, the waste stream must be characterized to ensure compatibility with destruction facilities.
| Parameter | Specification | Operational Implication |
| Parent Compound | Eplerenone (Aldosterone Antagonist) | Bioactive steroid structure. |
| GHS Classification | Not formally classified (Metabolite) | Treat as Hazardous Pharmaceutical Waste. |
| Physical State | Solid (Powder) | Dust generation is the primary exposure vector. |
| Solubility | Low water solubility; Soluble in DMSO/Methanol | Liquid waste will likely be organic solvent-based. |
| Environmental Risk | Potential Endocrine Disruptor | Zero-discharge policy for sink/sewer. |
Validated Disposal Protocols
Solid Waste (Pure Compound & Contaminated Consumables)
Scope: Expired reference standards, weighing boats, contaminated gloves, and paper towels.
-
Segregation: Do not mix with general trash. Use a dedicated Yellow Pharmaceutical Waste Bin (or equivalent site-specific color code for non-RCRA regulated pharmaceutical waste).
-
Containment:
-
Place solid waste into a double-bagged polyethylene liner (minimum 2 mil thickness).
-
Seal the bag using the "gooseneck" method (twist, fold over, and tape) to prevent aerosol release upon compression.
-
-
Destruction: Transfer to a licensed waste management facility for High-Temperature Incineration (>1000°C).
Liquid Waste (Mother Liquors & HPLC Effluent)
Scope: Reaction mixtures, HPLC mobile phases containing 6beta-Hydroxyeplerenone.
-
Solvent Compatibility: Ensure the liquid waste stream (e.g., Acetonitrile, Methanol) is compatible with the waste container (HDPE carboys are standard).
-
Labeling: Mark the container clearly: "Non-RCRA Regulated Pharmaceutical Waste - Flammable/Toxic" (depending on the solvent carrier).
-
Filtration (Optional but Recommended): If high concentrations (>10 mg/mL) are present, consider filtering through activated carbon prior to solvent disposal to capture the steroid, treating the carbon as solid pharmaceutical waste.
Sharps and Glassware
-
Contaminated Needles/Syringes: Dispose of immediately into a rigid, puncture-proof Pharmaceutical Sharps Container .
-
Glass Vials: Do not rinse. Cap the vial and discard the entire unit into the pharmaceutical waste bin. Rinsing generates unnecessary liquid waste.
Spill Response & Decontamination
Objective: Containment of powder without generating dust.[2]
-
PPE: Nitrile gloves (double gloved), lab coat, safety goggles, and N95 respirator (or P100 if handling >1g).
-
Containment:
-
Dry Spill: Do NOT sweep vigorously. Cover the spill with a damp absorbent pad (wetted with water or 10% bleach solution) to suppress dust.
-
Wet Spill: Cover with an absorbent boom or pillow.
-
-
Cleanup:
-
Scoop the damp material into a wide-mouth hazardous waste jar.
-
Surface Decontamination: Wash the area with a surfactant (soap/water) followed by a solvent wipe (70% Ethanol) to solubilize and remove residual lipophilic residues.
-
Verification: A UV lamp (254 nm) can sometimes visualize residual steroid powder on surfaces, though this is not quantitative.
-
Workflow Visualization: Disposal Decision Matrix
The following diagram outlines the logical flow for categorizing and disposing of 6beta-Hydroxyeplerenone waste.
Figure 1: Decision matrix for the segregation and disposal of 6beta-Hydroxyeplerenone waste streams, ensuring zero environmental release.
Regulatory & Compliance Documentation
To ensure "Self-Validating" compliance, the following documentation must be maintained:
-
Waste Characterization Profile: Document that the waste is "Non-RCRA Hazardous" but "Incineration Required."
-
Chain of Custody: Use a Uniform Hazardous Waste Manifest (or state-equivalent for medical waste) to track the shipment.
-
Certificate of Destruction (COD): The final step of validation. You must receive a COD from the incineration facility confirming the waste was destroyed via combustion. This is the only proof of proper disposal.
References
-
Cayman Chemical. (2025).[4][5] Safety Data Sheet: 6beta-hydroxy Eplerenone. Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2019).[6] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from
-
Thermo Fisher Scientific. (2025).[7] Eplerenone Safety Data Sheet. Retrieved from
-
Stericycle. (2025).[4][5] EPA Regulations for Healthcare & Pharmaceuticals.[6][8] Retrieved from
Sources
Personal protective equipment for handling 6beta-Hydroxyeplerenone
Executive Summary & Risk Rationale
Do not treat this metabolite as inert. 6beta-Hydroxyeplerenone is a cytochrome P450 3A4 (CYP3A4) metabolite of the aldosterone antagonist Eplerenone. While the parent drug is often categorized as Occupational Exposure Band (OEB) 2 or 3 depending on the manufacturer, metabolites of steroid-like structures often retain significant pharmacological potency or exhibit distinct toxicological profiles.
The Scientist’s Stance (Precautionary Principle): Most Safety Data Sheets (SDS) for this specific metabolite list it as "Not Classified" or "Unknown Potency." In drug development, "Unknown Potency" is a trigger phrase for High Potency Handling Protocols . We proceed under the assumption that this compound shares the reproductive toxicity risks (Category 2) and target organ specificity (Hyperkalemia mechanism) of its parent, Eplerenone.
The Protective Shield: PPE Specifications
Personal Protective Equipment (PPE) is your last line of defense, not your first. However, in analytical and formulation workflows, it is critical.
PPE Selection Matrix
| Protection Zone | Recommended Gear | Technical Rationale (Causality) |
| Ocular | Chemical Splash Goggles (Indirect Vent) | Safety glasses allow powder ingress from the side. Goggles seal the orbital area against fine particulate aerosols generated during weighing or transfer. |
| Dermal (Hands) | Double Nitrile Gloves (Powder-free)Outer: 5 mil (0.12mm)Inner: 4 mil (0.10mm) | Permeation Defense: Steroidal compounds can permeate latex. Nitrile offers superior chemical resistance. Visual Breach Detection: Use contrasting colors (e.g., blue outer, white inner) to immediately spot tears. |
| Dermal (Body) | Tyvek® Lab Coat (Closed front) or Coverall with elastic cuffs | Cotton lab coats absorb powders and become secondary contamination sources. Non-woven polyethylene (Tyvek) repels particulates and prevents "drag-out" contamination. |
| Respiratory | N95 (Minimum) or P100 (Preferred) | Only if outside a Biosafety Cabinet (BSC). If handling >100mg open powder, a Powered Air Purifying Respirator (PAPR) is recommended to eliminate face-seal leakage risks. |
Engineering Controls & Containment
Trustworthiness Check: PPE fails if the environment is uncontrolled.
-
Primary Containment: All open handling (weighing, solubilization) must occur within a Class II Biological Safety Cabinet (BSC) or a Ventilated Balance Enclosure (VBE) .
-
Airflow Verification: Verify magnehelic gauge reads between 0.25 – 0.5 inches w.g. (or manufacturer spec) before inserting hands.
-
Static Control: 6beta-Hydroxyeplerenone is a fine crystalline powder prone to static charge. Use an ionizing fan or polonium staticmaster brush inside the enclosure to prevent powder scattering (aerosolization).
Operational Protocol: Step-by-Step
This protocol is designed to be a self-validating system. If you cannot complete a step (e.g., the balance is drifting), stop; the system has failed.
Phase A: Preparation
-
Don PPE according to the matrix above.
-
Prepare the VBE/BSC: Line the work surface with an absorbent, plastic-backed mat (absorbent side up). This captures minor spills, preventing spread.
-
Pre-stage Solvents: If dissolving, bring pre-measured DMSO or Methanol into the hood. Never pour solvents from a 4L bottle inside the hood while handling the powder; use small aliquots.
Phase B: Weighing & Transfer
-
Tare the Vial: Place the receiving vial (scintillation vial or volumetric flask) on the analytical balance.
-
Static Neutralization: Pass the spatula through the ionizer stream.
-
Transfer: Gently transfer the 6beta-Hydroxyeplerenone.
-
Critical Technique: Do not dump. Tap the spatula gently.
-
-
Wet Down: Immediately add the solvent to the powder inside the vial before removing it from the balance draft shield.
-
Why? A solution is significantly less likely to aerosolize than a dry powder.
-
-
Seal: Cap the vial tightly inside the hood. Wipe the exterior of the vial with a Kimwipe dampened with methanol.
Phase C: Decontamination
-
Wipe Down: Clean the balance and work surface with 70% Ethanol or a surfactant-based cleaner.
-
Doffing: Remove outer gloves inside the hood and dispose of them in the hazardous waste bag.
-
Wash: Wash hands with soap and water immediately after leaving the lab.
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for handling this compound, emphasizing the "Unknown Potency" pathway.
Figure 1: Safe Handling Decision Tree for 6beta-Hydroxyeplerenone, prioritizing containment based on scale and potency assumptions.
Waste Disposal Strategy
Improper disposal is a regulatory violation and an environmental hazard.
-
Solid Waste: All contaminated consumables (gloves, mats, weighing boats) must be placed in a yellow biohazard/chem-hazard bag destined for incineration . Do not autoclave; autoclaving does not destroy the steroid nucleus.
-
Liquid Waste: Solutions containing 6beta-Hydroxyeplerenone should be segregated into "Non-Halogenated Organic Waste" (if in MeOH/DMSO) or "Aqueous Waste" with a clear label: Contains Active Pharmaceutical Ingredient (API).
-
Rinsate: The first rinse of any glassware is considered hazardous waste. Subsequent rinses can be washed normally.
Emergency Response
-
Inhalation: Remove victim to fresh air.[1][2] If breathing is difficult, oxygen. Medical evaluation is mandatory due to potential mineralocorticoid effects.
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use bleach (it may react or damage skin barrier).
-
Spill (Powder):
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 156028125, (3alpha,6beta)-Hydroxyeplerenone. Retrieved January 29, 2026 from [Link]
- SafeBridge Consultants.Occupational Health Categorization and Handling of Potent Pharmaceutical Compounds.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
